2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Description
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Properties
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCQNGJZJXXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415453 | |
| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117322-93-7 | |
| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a molecule of significant interest in medicinal chemistry as an analog of the antiarrhythmic drug Mexiletine.[1][2][3][4][5] The synthesis is strategically designed as a two-step process, commencing with the formation of a key ketone intermediate via a Williamson ether synthesis, followed by a reductive amination to yield the target primary amine. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, providing actionable insights and a solid foundation for the successful synthesis and future exploration of this compound class.
Introduction and Strategic Overview
The target molecule, this compound, shares a core structural motif with Mexiletine, a Class IB antiarrhythmic agent known for its sodium channel blocking activity. The exploration of Mexiletine analogs is a fertile ground for the discovery of novel therapeutic agents with potentially improved efficacy, selectivity, and safety profiles.[2][3] This guide details a logical and readily adaptable synthetic route, chosen for its efficiency and reliance on well-established chemical transformations.
The overarching synthetic strategy is depicted below:
Caption: Overall two-step synthetic strategy.
This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields and clean conversions associated with both the Williamson ether synthesis and reductive amination reactions.
Step 1: Williamson Ether Synthesis of 1-(3,5-Dimethyl-phenoxy)propan-2-one
The initial step involves the formation of an ether linkage between 3,5-dimethylphenol and chloroacetone. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism.[6][7][8][9] The phenoxide ion, generated by deprotonation of the weakly acidic 3,5-dimethylphenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group.
Caption: Mechanism of Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 1-(3,5-Dimethyl-phenoxy)propan-2-one
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylphenol | 122.16 | 12.2 g | 0.1 |
| Chloroacetone | 92.52 | 11.5 g | 0.125 |
| Anhydrous K₂CO₃ | 138.21 | 10.3 g | 0.075 |
| Sodium Iodide | 149.89 | 1.5 g | 0.01 |
| Acetone | 58.08 | 150 mL | - |
| Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol (12.2 g, 0.1 mol), anhydrous potassium carbonate (10.3 g, 0.075 mol), sodium iodide (1.5 g, 0.01 mol), acetone (150 mL), and dimethylformamide (20 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add chloroacetone (11.5 g, 0.125 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
The resulting residue is taken up in diethyl ether (100 mL) and washed successively with 5% aqueous NaOH (2 x 50 mL) to remove unreacted phenol, and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-dimethyl-phenoxy)propan-2-one.
-
The crude product can be purified by vacuum distillation to afford a colorless oil.[10]
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a suitable base for deprotonating the phenol. It is easily handled and removed after the reaction.
-
Catalyst: Sodium iodide is used as a catalyst to facilitate the reaction via the Finkelstein reaction, where the in-situ generated iodoacetone is more reactive than chloroacetone.
-
Solvent System: A mixture of acetone and DMF is used. Acetone is a good solvent for the reactants, while the polar aprotic nature of DMF helps to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
Step 2: Reductive Amination to this compound
The second and final step is the conversion of the ketone intermediate to the target primary amine. Reductive amination is a highly effective method for this transformation.[11][12][13][14] This reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine.
Caption: General mechanism of Reductive Amination.
A variety of reducing agents can be employed for this step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(3,5-Dimethyl-phenoxy)propan-2-one | 178.23 | 17.8 g | 0.1 |
| Ammonium Acetate | 77.08 | 77.1 g | 1.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 6.3 g | 0.1 |
| Methanol | 32.04 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1-(3,5-dimethyl-phenoxy)propan-2-one (17.8 g, 0.1 mol) and ammonium acetate (77.1 g, 1.0 mol) in methanol (200 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (6.3 g, 0.1 mol) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the careful addition of 2M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 6M NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the crude this compound.
-
The product can be further purified by distillation or by formation of a hydrochloride salt.
Rationale for Experimental Choices:
-
Ammonia Source: Ammonium acetate serves as a convenient source of ammonia and also buffers the reaction mixture.
-
Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent, ideal for reductive aminations as it is more reactive towards the protonated imine than the ketone starting material.
-
pH Control: The reaction is typically carried out under weakly acidic conditions to promote imine formation. The final workup involves acidification to quench the excess reducing agent and then basification to liberate the free amine for extraction.
Conclusion
The synthetic pathway detailed in this guide, employing a Williamson ether synthesis followed by reductive amination, presents a reliable and scalable method for the preparation of this compound. The protocols are based on well-understood and widely practiced organic transformations, ensuring a high probability of success for researchers in the field. This guide provides the necessary technical details and scientific rationale to empower further research into this and related compounds with potential therapeutic applications.
References
- Catalano, A., Franchini, C., & Carocci, A. (2021). Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Current Medicinal Chemistry, 28(8), 1535-1548.
- BenchChem. (2025). Discovery and Synthesis of Novel Mexiletine Derivatives: A Technical Guide.
- ProBiologists. (n.d.). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived.
- ProBiologists. (n.d.). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes.
- FLORE. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues.
- Smolecule. (2023). 1-(3,5-Dimethoxyphenyl)propan-2-one.
- Smolecule. (2024). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.
- Unknown. (n.d.). The Williamson Ether Synthesis.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- Wikipedia. (n.d.). Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Unknown. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Unknown. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)propan-1-amine. National Center for Biotechnology Information.
- Gsrs. (n.d.). 1-AMINO-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL.
- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
- Semantic Scholar. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones.
- National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
- Google Patents. (n.d.). Process for preparation of metaxalone.
- Google Patents. (n.d.). Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a close structural analogue of the Class IB antiarrhythmic drug, mexiletine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, spectral data, and reactivity profile. By leveraging detailed information on mexiletine, this guide offers field-proven insights and detailed experimental protocols for the characterization of this class of compounds, ensuring a foundation of scientific integrity and practical applicability.
Introduction
This compound is a primary amine and an aromatic ether. Its structural similarity to mexiletine, a well-established pharmaceutical agent, suggests its potential for biological activity, particularly as a sodium channel blocker. A thorough understanding of its chemical properties is paramount for any research and development endeavors, from initial synthesis to formulation and stability testing. This guide provides a detailed exploration of these properties, offering both theoretical grounding and practical methodologies.
The core structure consists of a 3,5-dimethylphenoxy group linked via an ether bond to a propan-2-amine backbone. The presence of a chiral center at the C1 position of the ethylamine chain indicates that this compound can exist as enantiomers, a critical consideration in pharmaceutical development due to the potential for stereoselective biological activity and metabolism.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. For this compound, these properties can be largely inferred from its close analogue, mexiletine.
| Property | Value (this compound) | Reference/Method |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [2] |
| CAS Number | 117322-93-7 | [3] |
| pKa | Estimated ~9.2 | Based on mexiletine[4] |
| logP | Estimated ~2.3 | Based on mexiletine |
| Aqueous Solubility | Predicted to be freely soluble as a hydrochloride salt | Based on mexiletine hydrochloride[4][5] |
pKa: The Influence of the Primary Amine
The primary amine group is the most basic site on the molecule and will be protonated at physiological pH. The pKa of mexiletine is reported to be approximately 9.2[4]. The electron-donating effect of the two methyl groups on the phenyl ring in the 3,5-positions is not expected to significantly alter the basicity of the distant amine group compared to the 2,6-dimethyl substitution in mexiletine. Therefore, a pKa value of around 9.2 is a reasonable estimate for this compound. This value is critical for predicting its solubility and absorption characteristics in the gastrointestinal tract.
Lipophilicity (logP)
Solubility Profile
As a primary amine, the aqueous solubility of this compound is highly pH-dependent. In its free base form, it is likely to have limited water solubility. However, as a hydrochloride salt, it is predicted to be freely soluble in water, similar to mexiletine hydrochloride, which is reported to be freely soluble in water and alcohol[4][5].
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of mexiletine and its derivatives[4][6]. A common and efficient route involves the following key transformations:
Caption: General synthetic workflow for this compound.
A detailed synthetic protocol is provided in the experimental section of this guide.
Spectral Properties
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. As experimental spectra for this compound are not publicly available, the following sections describe the expected spectral characteristics based on its structure and data from its close analogue, mexiletine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the methine and methylene protons of the propanamine chain, and the protons of the amine group. The aromatic protons of the 3,5-dimethylphenoxy group will likely appear as two distinct signals. The methyl groups on the phenyl ring would present as a singlet. The protons of the ethylamine moiety will show characteristic splitting patterns (a doublet for the methyl group, a multiplet for the methine proton, and a doublet of doublets for the methylene protons).
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the aromatic carbons, the aliphatic carbons of the propanamine chain, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A broad to medium absorption in the region of 3300-3400 cm⁻¹ is characteristic of a primary amine.
-
C-H stretch (aromatic and aliphatic): Multiple sharp peaks between 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong absorption band around 1200-1250 cm⁻¹.
-
N-H bend: An absorption band around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 179. The fragmentation pattern of the closely related mexiletine shows a prominent peak at m/z 58, which corresponds to the [CH(CH₃)NH₂]⁺ fragment resulting from cleavage of the ether bond[3]. A similar fragmentation pattern is anticipated for this compound.
Reactivity and Stability
The reactivity of this compound is primarily governed by the primary amine and the ether linkage.
-
Amine Reactivity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic. It will react with acids to form ammonium salts. It can also undergo acylation, alkylation, and reactions with carbonyl compounds.
-
Ether Stability: The aromatic ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions.
-
Oxidative Stability: The compound may be susceptible to oxidation, particularly at the amine group.
For pharmaceutical applications, forced degradation studies are crucial to understand the stability of the molecule under various stress conditions. Based on studies of mexiletine, degradation is expected under strong acidic, basic, and oxidative conditions[6].
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.
Synthesis Protocol
Caption: Step-by-step synthetic workflow.
Step 1: Synthesis of 1-(3,5-dimethylphenoxy)propan-2-one
-
To a solution of 3,5-dimethylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropan-2-one (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ketone.
Step 2: Synthesis of 1-(3,5-dimethylphenoxy)propan-2-one oxime
-
Dissolve the ketone from Step 1 (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the oxime.
Step 3: Synthesis of this compound
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of the oxime from Step 2 (1.0 eq) in THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate.
-
Purify the crude amine by distillation or column chromatography.
Analytical Method: HPLC for Purity Determination
This protocol is adapted from established methods for mexiletine analysis[3].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM NaH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
This method should provide good separation of the target compound from potential impurities. Method validation should be performed according to ICH guidelines.
Conclusion
This compound is a mexiletine analogue with potential for further investigation in pharmaceutical research. This guide has provided a comprehensive overview of its chemical properties, drawing on established data for its close structural relative. The presented information on its physicochemical characteristics, spectral properties, reactivity, and detailed experimental protocols for synthesis and analysis serves as a valuable resource for scientists and researchers in the field of drug development. Further experimental validation of the estimated properties is recommended for any formal development program.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Mexiletine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of mexiletine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Mexiletine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Mexiletine. NIST Chemistry WebBook. Retrieved from [Link]
- Mastropaolo, W., Holmes, D. R., Osborn, M. J., Rooke, J., & Moyer, T. P. (1984). Improved liquid-chromatographic determination of mexiletine, an antiarrhythmic drug, in plasma. Clinical chemistry, 30(2), 319–322.
- Pietraś, R., Skibiński, R., Komsta, Ł., Kowalczuk, D., & Panecka, E. (2010). Validated HPTLC methods for quantification of mexiletine hydrochloride in a pharmaceutical formulation.
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2022). Quantitative analysis of mexiletine in human plasma by uplc mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of mexiletine-TMS. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Authored by a Senior Application Scientist
Preamble: Charting the Unexplored Pharmacological Landscape
To the researchers, scientists, and drug development professionals delving into novel chemical entities, the journey from a synthesized molecule to a well-defined pharmacological agent is one of meticulous investigation and validated discovery. This guide addresses this compound, a compound whose chemical structure suggests a rich potential for biological activity, yet its mechanism of action remains largely uncharacterized in publicly available literature.[1][2]
This document is not a mere recitation of facts but a strategic blueprint for the systematic elucidation of this compound's core mechanism of action. As a Senior Application Scientist, my objective is to provide a robust, experience-driven framework that not only outlines the necessary experimental steps but also explains the scientific rationale underpinning each choice. We will proceed with the central hypothesis that, based on its structural similarity to other phenethylamine derivatives, this compound likely modulates monoaminergic systems.[3][4] Our approach will be one of empirical validation, ensuring that each experimental outcome builds upon the last to construct a comprehensive and trustworthy pharmacological profile.
Part 1: Foundational Physicochemical Properties and Structural Alerts
Before embarking on biological assays, a thorough understanding of the molecule's fundamental properties is paramount. This initial characterization serves as a predictive tool for its likely behavior in biological systems and informs the design of subsequent experiments.
| Property | Value/Prediction | Significance for Experimental Design |
| Molecular Formula | C11H17NO[1] | Confirms identity and purity. |
| Molecular Weight | 179.26 g/mol | Influences diffusion and membrane permeability. |
| Predicted LogP | ~3.0-3.5 | Suggests good membrane permeability and potential for CNS penetration. |
| pKa | ~9.5-10.5 (amine) | The compound will be predominantly protonated at physiological pH, influencing receptor interactions. |
| Chirality | The α-methyl group creates a chiral center. | The R- and S-enantiomers may exhibit different pharmacological properties and must be evaluated separately.[3] |
Structural Analysis: The this compound structure contains key pharmacophores: a phenoxy ring, an ethylamine backbone, and an alpha-methyl group. The dimethyl substitution on the phenoxy ring will sterically and electronically influence interactions with target proteins. The alpha-methyl group, as seen in amphetamine derivatives, can confer resistance to metabolism by monoamine oxidase (MAO) and enhance affinity for certain receptors, notably serotonin 5-HT2A receptors.[3][4]
Part 2: A Hypothesis-Driven Approach to Unraveling the Mechanism of Action
Given the structural motifs, our primary hypothesis is that this compound acts as a modulator of monoamine receptors and/or transporters. The initial focus will be on serotonin, dopamine, and adrenergic systems, with a particular emphasis on the 5-HT2A receptor, a common target for psychedelic phenethylamines.[3][4]
Phase I: In Vitro Target Identification and Characterization
The objective of this phase is to broadly screen the compound against a panel of relevant biological targets to identify high-affinity interactions and then to characterize the nature of these interactions.
Experimental Workflow: Receptor Binding and Functional Assays
Caption: Workflow for in vitro target identification and validation.
Detailed Protocol: Comprehensive Radioligand Binding Assay Screen
-
Objective: To identify the primary molecular targets of this compound by assessing its binding affinity across a wide range of receptors and transporters.
-
Materials:
-
Test compound (both R- and S-enantiomers).
-
Cell membranes prepared from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, α1A, α2A, and monoamine transporters NET, DAT, SERT).[3][4]
-
Specific radioligands for each target (e.g., [³H]-Ketanserin for 5-HT2A).
-
Scintillation vials and cocktail.
-
Filtration apparatus and glass fiber filters.
-
Incubation buffer (specific to each assay).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the specific radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate at a specific temperature and for a duration optimized for each receptor target.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Define high affinity as Ki < 50 nM, moderate as Ki < 500 nM, and low as Ki > 1,000 nM.[3]
-
Detailed Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)
-
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor, a Gq-coupled receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (as a reference agonist).
-
Ketanserin (as a reference antagonist).
-
Test compound.
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader.
-
-
Procedure (Agonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add serial dilutions of the test compound or serotonin to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of serotonin (typically its EC80) to all wells.
-
Measure the fluorescence intensity as described above.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the log concentration of the compound to determine the EC50 (potency) and the maximum response relative to serotonin (efficacy).
-
For antagonist activity, plot the inhibition of the serotonin response against the log concentration of the compound to determine the IC50.
-
Phase II: In Vivo Pharmacological Profiling
Once a primary target and its functional effect are confirmed in vitro, the next critical step is to assess the compound's effects in a living system. This phase aims to establish a link between the molecular mechanism and a physiological or behavioral outcome.
Proposed In Vivo Experiment: Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.[3]
-
Objective: To determine if this compound induces 5-HT2A receptor-mediated behaviors in vivo.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer the test compound (or vehicle control) via intraperitoneal (IP) injection at various doses.
-
For antagonist testing, pre-administer a known 5-HT2A antagonist (e.g., ketanserin) before administering the test compound.
-
Place the mice in individual observation chambers.
-
Record the number of head twitches over a 30-minute period.
-
-
Data Analysis:
-
Compare the number of head twitches in the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA).
-
A significant increase in head twitches suggests 5-HT2A agonist activity.
-
Blockade of the head-twitch response by a known antagonist would confirm the involvement of the 5-HT2A receptor.
-
Part 3: Synthesizing the Data into a Coherent Mechanism of Action
The culmination of these experimental phases is the integration of all data points to construct a validated mechanism of action. If our hypothesis holds, the data would indicate that this compound is a potent and selective 5-HT2A receptor agonist.
Visualizing the Proposed Signaling Pathway
Assuming positive results from the functional and behavioral assays, the proposed signaling pathway would be as follows:
Caption: Proposed 5-HT2A receptor activation pathway for the test compound.
This pathway illustrates the compound binding to the 5-HT2A receptor, leading to the activation of the Gq protein, subsequent stimulation of phospholipase C, and the generation of second messengers IP3 and DAG, ultimately resulting in increased intracellular calcium and downstream cellular effects.
Conclusion and Future Directions
This guide provides a comprehensive, multi-phased strategy for the elucidation of the mechanism of action for this compound. By progressing from broad, in vitro screening to specific functional assays and targeted in vivo behavioral models, a researcher can confidently build a robust pharmacological profile. The proposed experiments are designed to be self-validating, with each step confirming and refining the hypothesis.
Future work would involve a more extensive characterization, including:
-
Off-target liability screening: To ensure safety and specificity.
-
Pharmacokinetic studies: To understand absorption, distribution, metabolism, and excretion (ADME).
-
Evaluation in more complex behavioral models: To explore potential therapeutic applications, such as in models of depression or anxiety.
By adhering to this rigorous, scientifically-grounded approach, the enigmatic nature of this compound can be transformed into a well-defined mechanism of action, paving the way for its potential use as a research tool or therapeutic lead.
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Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
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Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed Central. [Link]
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Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
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An In-depth Technical Guide to the Potential Pharmacological Activity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a forward-looking technical guide based on structural analysis and pharmacological precedents. As of the latest literature review, direct experimental data on the biological activity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is not extensively available in public-domain scientific literature. This guide, therefore, presents a hypothesized research framework to elucidate its potential pharmacological profile.
Executive Summary
The compound this compound belongs to the phenoxyethylamine class of molecules, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous bioactive agents.[1] While this specific molecule remains uncharacterized, its structural features—a phenoxyethylamine core, a dimethyl-substituted aromatic ring, and a methyl group on the ethylamine sidechain—suggest a high probability of interaction with biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive analysis of its structural components, posits potential pharmacological targets based on established structure-activity relationships (SAR) of analogous compounds, and outlines a detailed, multi-stage research protocol to systematically investigate its therapeutic potential.
Introduction to the Target Molecule
This compound is a small molecule whose potential for biological activity is inferred from its structural similarity to known pharmacologically active compounds. The core phenoxyethylamine structure is a key component in various therapeutics, and substitutions on both the phenoxy ring and the ethylamine chain can drastically alter receptor affinity and functional activity.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| IUPAC Name | 2-(3,5-dimethylphenoxy)-1-methylethanamine | PubChem |
| Structure | (See Figure 1) |
Figure 1: Chemical structure of this compound.
Structural Analysis and Postulated Pharmacological Targets
The pharmacological profile of a molecule is intrinsically linked to its structure. By dissecting this compound, we can hypothesize its potential biological targets based on well-documented SAR principles.[4]
-
The Phenoxyethylamine Scaffold: This core is an ether-linked analogue of phenethylamine, a foundational structure for many neurotransmitters and psychoactive compounds.[5] The insertion of an oxygen atom between the phenyl ring and the ethylamine side chain alters the molecule's flexibility, polarity, and metabolic stability, often leading to distinct pharmacological profiles compared to their phenethylamine counterparts. Derivatives of this scaffold have been explored as antagonists for α1D adrenoceptors and agonists for dopamine D2 receptors.[1]
-
Substitution on the Phenoxy Ring (3,5-Dimethyl): The presence and position of substituents on the aromatic ring are critical determinants of receptor selectivity and potency. The 3,5-dimethyl substitution pattern is of particular interest. In other molecular contexts, such substitutions can influence how the ligand fits into a receptor's binding pocket. For instance, in some adrenergic compounds, substitutions at the meta-positions can modulate selectivity between α- and β-adrenergic receptor subtypes.
-
Substitution on the Ethylamine Sidechain (1-methyl): The methyl group on the carbon adjacent to the nitrogen atom (the α-carbon in phenethylamine nomenclature) is known to increase resistance to metabolism by monoamine oxidase (MAO). This modification typically prolongs the duration of action of sympathomimetic amines. Furthermore, this substitution introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers, which may possess different potencies and efficacies at target receptors.
Postulated Targets: Based on this analysis, primary areas of investigation for this compound should include:
-
Adrenergic Receptors (α and β): The overall structure bears resemblance to adrenergic modulators.[4]
-
Serotonin Receptors (5-HT subtypes): Phenethylamine and its analogues are well-known to interact with various 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes.[3][6][7]
-
Dopamine Receptors (D subtypes) and Transporter (DAT): The phenethylamine backbone is a classic scaffold for dopamine agonists and reuptake inhibitors.[8]
-
Trace Amine-Associated Receptors (TAARs): As a phenethylamine derivative, it is a candidate ligand for TAAR1, a receptor involved in modulating monoaminergic neurotransmission.
A Proposed Research Framework for Pharmacological Characterization
To systematically evaluate the potential of this compound, a phased research approach is proposed. This workflow is designed to first identify biological targets and then characterize the nature of the interaction, both in vitro and in vivo.
Phase 1: Chemical Synthesis and Chiral Separation
The initial step is to secure a reliable source of the compound. If not commercially available, a synthetic route must be established. A plausible approach is the Williamson ether synthesis, followed by reductive amination.
Protocol: Reductive Amination
-
Dissolve 2-(3,5-dimethylphenoxy)propan-2-one (1 equivalent) in methanol.
-
Add a solution of methylamine (1.2 equivalents) in methanol and stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography to yield the racemic mixture.
-
Perform chiral separation using a suitable chiral stationary phase column (e.g., Chiralpak AD-H) with a mobile phase such as hexane/isopropanol with a small amount of diethylamine.
Phase 2: In Vitro Pharmacological Profiling
The objective of this phase is to identify the primary biological targets of the racemic mixture and each enantiomer.
Step 1: Broad Ligand Binding Screen A comprehensive binding assay panel is the most efficient method for initial target identification. The compound should be screened at a concentration of 10 µM against a panel of receptors, ion channels, and transporters, with a focus on CNS targets.
Table 2: Example Primary In Vitro Screening Panel
| Target Class | Specific Targets | Assay Type |
| Adrenergic | α₁, α₂, β₁, β₂ | Radioligand Binding |
| Dopaminergic | D₁, D₂, D₃, D₄, D₅, DAT | Radioligand Binding |
| Serotonergic | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, SERT | Radioligand Binding |
| Histaminergic | H₁, H₃ | Radioligand Binding |
| Enzymes | MAO-A, MAO-B | Enzyme Inhibition Assay |
| Other | Sigma₁, Sigma₂, TAAR₁ | Radioligand Binding |
Step 2: Functional Characterization For any significant "hits" from the binding screen (e.g., >50% inhibition), follow-up functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
-
GPCRs: Utilize second messenger assays (e.g., cAMP for Gs/Gi-coupled receptors, IP₁ accumulation or calcium flux for Gq-coupled receptors).
-
Transporters: Measure neurotransmitter reuptake inhibition using synaptosome preparations or cell lines expressing the transporter of interest.
-
Enzymes: Determine the IC₅₀ for inhibition of enzyme activity.
Phase 3: In Vivo Behavioral Pharmacology
Based on the in vitro profile, appropriate in vivo models should be selected to assess the compound's physiological effects. Given the postulated targets, initial studies would likely focus on general CNS activity.[9][10][11]
Protocol: Open Field Test
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.
-
After a 30-minute pretreatment period, place each mouse individually into the center of an open field arena (e.g., 40x40 cm).
-
Record activity for 15-30 minutes using an automated video-tracking system.
-
Key parameters to analyze include total distance traveled, time spent in the center versus the periphery (an indicator of anxiety-like behavior), and stereotypic counts.
Conclusion and Future Directions
While this compound is currently an uncharacterized molecule, its chemical structure provides a compelling rationale for pharmacological investigation. The phenoxyethylamine scaffold is a proven pharmacophore, and the specific substitutions on this molecule suggest a potential for novel activity at monoaminergic G-protein coupled receptors and transporters. The systematic research framework proposed here, progressing from chemical synthesis through detailed in vitro and in vivo characterization, provides a robust pathway to unlock its potential. Successful execution of this plan would not only define the pharmacological profile of this specific compound but could also contribute valuable data to the broader understanding of phenoxyethylamine structure-activity relationships, potentially leading to the discovery of new chemical entities for treating CNS disorders.
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PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]
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PubMed. (1990, October). [Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl]-Alpha-Phenylacetonitrile Derivatives]. [Link]
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PubMed Central. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]
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PubMed. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
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PubMed Central. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
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NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. [Link]
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2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of 2-(Phenoxy)-1-methyl-ethylamine Derivatives A Focus on the Impact of Aromatic Substitution
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 2-(phenoxy)-1-methyl-ethylamine scaffold. While direct research on the 2-(3,5-dimethyl-phenoxy) isomer is limited, an in-depth examination of its clinically significant structural analog, Mexiletine [2-(2,6-dimethyl-phenoxy)-1-methyl-ethylamine], offers profound insights. We will dissect the core scaffold into three primary regions—the aromatic ring, the chiral ethylamine backbone, and the terminal amino group—to elucidate the structural determinants of pharmacological activity. This guide synthesizes data from numerous studies to explain the causality behind experimental design, presents validated protocols for analog synthesis and evaluation, and provides a framework for the rational design of novel therapeutics targeting voltage-gated sodium channels.
Introduction: The Clinical Significance of the Phenoxy-Alkylamine Scaffold
The phenoxy-alkylamine framework is a cornerstone in modern pharmacology, most notably represented by Mexiletine. Mexiletine is a Class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias and has found applications in managing neuropathic pain and myotonic syndromes.[1][2] Its therapeutic effect is primarily derived from its ability to block voltage-gated sodium channels (Nav).[3] Like its parent compound lidocaine, Mexiletine exhibits a "use-dependent" or "state-dependent" blockade, preferentially binding to open and inactivated sodium channels that are more prevalent in rapidly firing, pathological tissues.[3] This mechanism allows for targeted suppression of aberrant electrical activity with minimal impact on normal cardiac rhythm.[3]
Despite its clinical utility, Mexiletine's application is hampered by a narrow therapeutic index and adverse effects, including central nervous system (CNS) and gastrointestinal disturbances.[2][3] This has spurred extensive research into novel analogs with improved potency, selectivity, and safety profiles. Understanding the intricate structure-activity relationships of this scaffold is paramount for guiding the development of next-generation channel blockers. This guide will use the rich SAR data available for Mexiletine to build a predictive model for related isomers, such as the 2-(3,5-dimethyl-phenoxy)-1-methyl-ethylamine variant.
The Core Pharmacophore: A Tripartite Analysis
The therapeutic activity of the 2-(phenoxy)-1-methyl-ethylamine scaffold can be systematically investigated by dissecting its structure into three key regions amenable to chemical modification. The strategic alteration of these domains allows for a granular understanding of their respective contributions to receptor binding, channel gating, and overall pharmacological profile.
Caption: Core pharmacophore of the 2-(phenoxy)-1-methyl-ethylamine scaffold.
Structure-Activity Relationship (SAR) Deep Dive
Region A: The Aromatic Ring
The substitution pattern on the phenoxy ring is a critical determinant of potency. In Mexiletine, the two methyl groups at the 2 and 6 positions are known to be vital.
-
Impact of Methyl Groups: Research on Mexiletine analogs has demonstrated that the removal of both methyl groups from the aromatic ring leads to a significant (approximately 7-fold) reduction in blocking potency.[4] This suggests that these groups are not mere lipophilic ballast but play a crucial role in the molecule's interaction with the sodium channel pore. They may serve to orient the molecule optimally within the binding site or contribute to hydrophobic interactions with aromatic residues.[4]
-
Positional Isomerism: 2,6- vs. 3,5-Substitution: While direct data on the 3,5-dimethyl isomer is scarce, we can formulate a hypothesis based on the established SAR of Mexiletine. Moving the methyl groups from the ortho (2,6) to the meta (3,5) positions would fundamentally alter the molecule's steric and electronic profile.
-
Steric Effects: The 2,6-dimethyl groups provide steric hindrance around the ether oxygen, which may lock the phenoxy ring in a specific conformation relative to the ethylamine side chain. This conformation might be optimal for fitting into the receptor site. The 3,5-dimethyl substitution would lack this ortho-hindrance, allowing for greater rotational freedom, which could be entropically unfavorable for binding.
-
Electronic Effects: Methyl groups are weakly electron-donating. Their position influences the electron density of the ether oxygen, which could be a key hydrogen bond acceptor in the receptor interaction.
-
Region B: The Chiral Ethylamine Backbone
The backbone connecting the aromatic ring to the essential amine is more than a simple spacer; its components are key to fine-tuning activity.
-
The Chiral Center: The methyl group on the carbon adjacent to the amine creates a chiral center. For Mexiletine, some studies have shown that the R-(-) isomers are modestly (e.g., 2-fold) more potent in producing a tonic block of sodium channels than the S-(+) isomers.[4] This stereoselectivity underscores the three-dimensional nature of the drug-receptor interaction.
-
Substitution at the Chiral Center: The potency of these compounds is highly correlated with the lipophilicity of the substituent on the asymmetric carbon.[4] Replacing the methyl group with larger, apolar groups has been shown to dramatically increase potency. For instance:
-
An isopropyl substituent (Me5) enhances potency.[5]
-
A phenyl group (Me4) further increases potency.[4]
-
A benzyl moiety (Me6) results in an over 10-fold increase in potency compared to Mexiletine.[4] This strongly suggests that a hydrophobic pocket exists within the binding site that can accommodate these larger groups, reinforcing the binding interaction.[4]
-
Region C: The Terminal Amino Group
The primary amine is widely considered essential for the activity of local anesthetic-type sodium channel blockers. At physiological pH, this group is protonated, and the resulting cation is thought to engage in a critical ionic interaction with a negatively charged residue (e.g., aspartate or glutamate) in the channel's inner pore.
-
N-Substitution: While primary amines are generally optimal, secondary amines often retain activity. Increasing the bulk of the nitrogen substituent can modulate receptor selectivity in other classes of biogenic amines.[6]
-
Incorporation into Heterocycles: More complex modifications, such as incorporating the amino group into a tetramethyl-pyrroline ring, have been explored.[5] This modification on a potent isopropyl-derivative of Mexiletine (CI16) resulted in a compound with a 40-fold increase in use-dependent blocking potency compared to Mexiletine.[5] This suggests that such modifications can significantly enhance interaction with the inactivated state of the channel. Furthermore, this particular modification conferred antioxidant properties, opening a path to dual-action drugs.[5]
Quantitative SAR Summary
The following table summarizes the key relationships between structural modifications and the resulting biological activity, using Mexiletine as the baseline compound.
| Modification Region | Specific Change | Compound Example | Impact on Nav Channel Blockade | Reference |
| Aromatic Ring | Removal of both 2,6-dimethyl groups | Me3 | ~7-fold decrease in potency | [4] |
| Chiral Center | Replace methyl with isopropyl | Me5 | Increased potency | [4][5] |
| Chiral Center | Replace methyl with phenyl | Me4 | Potency greater than isopropyl analog | [4] |
| Chiral Center | Replace methyl with benzyl | Me6 | >10-fold increase in potency vs. Mexiletine | [4] |
| Amino Group | Tetramethyl-pyrroline ring (on Me5) | CI16 | 40-fold increase in use-dependent potency | [5] |
Experimental Protocols
To advance the SAR study of the this compound scaffold, new analogs must be synthesized and evaluated. The following sections provide validated, high-level protocols for these essential steps.
General Synthesis Workflow
The synthesis of target compounds can be achieved via a standard Williamson ether synthesis followed by amination.
Sources
- 1. Mexiletine - Wikipedia [en.wikipedia.org]
- 2. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
An In-Depth Technical Guide to the Known Analogs of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the known analogs of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a compound of significant interest due to its structural similarity to the Class IB antiarrhythmic agent, Mexiletine. While specific pharmacological data for the title compound is not extensively available in public literature, a robust understanding of its potential biological activity and structure-activity relationships (SAR) can be extrapolated from the rich body of research on its close structural analogs. This guide will delve into the synthesis, proposed mechanism of action, and structure-activity relationships of this chemical scaffold, with a primary focus on Mexiletine and its derivatives. Detailed experimental protocols for synthesis and analysis are provided, alongside data-rich tables and visualizations to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.
Introduction: The Phenoxy-1-methyl-ethylamine Scaffold
The phenoxy-1-methyl-ethylamine core represents a privileged scaffold in medicinal chemistry, most notably embodied by the therapeutic agent Mexiletine, (RS)-1-(2,6-dimethylphenoxy)propan-2-amine.[1] Mexiletine is a non-selective voltage-gated sodium channel blocker used in the treatment of ventricular arrhythmias, chronic pain, and myotonia.[1] The compound this compound is a structural isomer of Mexiletine, differing only in the substitution pattern of the methyl groups on the phenoxy ring. This seemingly subtle structural change can have significant implications for the compound's pharmacological profile, including its potency, selectivity, and metabolic stability.
This guide will explore the known analogs of this scaffold, using the extensive data on Mexiletine and its derivatives as a primary framework for understanding the potential biological activities of this compound.
Synthesis of 2-(Phenoxy)-1-methyl-ethylamine Analogs
The synthesis of 2-(phenoxy)-1-methyl-ethylamine analogs is generally achieved through a straightforward and adaptable synthetic route. The following protocol is a generalized procedure based on the known synthesis of related compounds and can be adapted for the synthesis of this compound.
General Synthetic Protocol
A common synthetic approach involves the Williamson ether synthesis followed by amination.
Step 1: Synthesis of the Ether Intermediate
A substituted phenol is reacted with an appropriate three-carbon electrophile, such as epichlorohydrin or 1-chloro-2-propanone, in the presence of a base.
Step 2: Amination
The resulting ether intermediate is then converted to the primary amine. This can be achieved through various methods, including reductive amination of a ketone intermediate or direct substitution of a halide with an amine source.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a proposed synthetic route based on established methodologies for analogous compounds.
Materials:
-
3,5-Dimethylphenol
-
1-Chloro-2-propanone
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ammonium acetate or Ammonia
-
Sodium cyanoborohydride (NaBH3CN) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Palladium on Carbon)
-
Methanol or Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
Part A: Synthesis of 1-(3,5-Dimethyl-phenoxy)-propan-2-one
-
To a solution of 3,5-dimethylphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 1-chloro-2-propanone (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-dimethyl-phenoxy)-propan-2-one.
-
Purify the crude product by flash column chromatography on silica gel.
Part B: Reductive Amination to this compound
-
Dissolve the purified 1-(3,5-dimethyl-phenoxy)-propan-2-one (1.0 eq) in methanol.
-
Add ammonium acetate (10-20 eq) and sodium cyanoborohydride (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully acidify the reaction mixture with 1M HCl to pH ~2 to decompose the excess borohydride.
-
Basify the mixture with 2M NaOH to pH ~10-12.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in ether. The precipitated salt can be collected by filtration and recrystallized.
Known Analogs and Structure-Activity Relationships (SAR)
The biological activity of phenoxy-1-methyl-ethylamine analogs is highly dependent on the substitution patterns on both the aromatic ring and the ethylamine side chain. The extensive research on Mexiletine provides a solid foundation for understanding these relationships.[2][3]
Aromatic Ring Substitutions
The nature and position of substituents on the phenoxy ring play a critical role in modulating the pharmacological activity.
-
Methyl Group Positioning: The difference between the 2,6-dimethyl substitution in Mexiletine and the 3,5-dimethyl substitution in the title compound is expected to influence the compound's interaction with its biological target. The 2,6-dimethyl groups in Mexiletine are thought to force the phenoxy ring into a non-planar conformation relative to the side chain, which may be crucial for its binding to the sodium channel. The 3,5-dimethyl substitution would result in a different conformational preference and could alter the binding affinity and selectivity.
-
Other Substituents: Introduction of other substituents on the aromatic ring can significantly impact activity. For example, halogenation or the introduction of electron-withdrawing or -donating groups can alter the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Ethylamine Side Chain Modifications
Modifications to the ethylamine side chain have also been explored to optimize the activity of this class of compounds.
-
N-Alkylation: In general, for many phenethylamine derivatives, primary and secondary amines exhibit good activity, while tertiary amines and quaternary ammonium salts are often less active.
-
α-Methyl Group: The methyl group on the carbon adjacent to the amine (the α-position) is a key feature of this scaffold. Its presence creates a chiral center, and the stereochemistry at this position can be critical for activity.
-
Ether Linkage: The oxygen atom of the ether linkage is a key structural feature that differentiates these compounds from simple phenethylamines. It influences the overall conformation and electronic properties of the molecule. An analog of the psychedelic phenethylamine mescaline, 3,4,5-trimethoxyphenoxyethylamine, where an oxygen atom is inserted between the benzene ring and the ethylamine side chain, was found to be inactive in humans, suggesting that this modification can abolish activity in some classes of phenethylamines.[4]
Pharmacological Profile of Analogs: A Focus on Mexiletine
Given the structural similarity, the pharmacological profile of this compound is likely to be related to that of Mexiletine.
Primary Mechanism of Action: Sodium Channel Blockade
Mexiletine is a Class IB antiarrhythmic that blocks voltage-gated sodium channels.[1] It exhibits use-dependent and voltage-dependent blockade, meaning it preferentially binds to and stabilizes the open and inactivated states of the channel. This leads to a reduction in the maximum rate of depolarization of the action potential, particularly in rapidly firing cells, which is the basis for its antiarrhythmic effect. It is plausible that this compound shares this mechanism of action.
Potential for Other Biological Targets
Phenethylamine and its analogs are known to interact with a variety of other biological targets, including:
-
Adrenergic Receptors: The phenethylamine scaffold is the core structure of many adrenergic agonists and antagonists. Substitutions on the aromatic ring and the amine can confer selectivity for α- and β-adrenergic receptor subtypes.
-
Serotonin Receptors: Many psychoactive phenethylamines exert their effects through interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype.
The specific substitution pattern of this compound will determine its affinity and efficacy at these and other potential targets.
Data Summary of Key Analogs
While specific quantitative data for this compound is not available, the following table summarizes key information for Mexiletine and a hypothetical representation of the title compound to guide further research.
| Compound | Structure | Primary Mechanism of Action | Key Therapeutic Uses |
| Mexiletine | (RS)-1-(2,6-dimethylphenoxy)propan-2-amine | Class IB Antiarrhythmic (Sodium Channel Blocker) | Ventricular arrhythmias, neuropathic pain, myotonia[1] |
| This compound | 2-(3,5-dimethylphenoxy)propan-1-amine | Hypothesized: Sodium Channel Blocker | To be determined |
Visualizations
General Synthetic Pathway
Caption: General synthetic route to 2-(phenoxy)-1-methyl-ethylamine analogs.
Structural Comparison of Isomers
Caption: 2D structures of Mexiletine and its 3,5-dimethyl isomer.
Conclusion and Future Directions
The phenoxy-1-methyl-ethylamine scaffold remains a fertile ground for the discovery of new therapeutic agents. While this compound itself has not been extensively characterized, its close structural relationship to Mexiletine provides a strong rationale for its investigation as a potential modulator of voltage-gated sodium channels and other neurological targets.
Future research should focus on:
-
Definitive Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound are essential first steps.
-
In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of ion channels (particularly sodium channels) and G-protein coupled receptors (including adrenergic and serotonergic subtypes) will elucidate its primary mechanism of action and potential off-target effects.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of a focused library of analogs with systematic modifications to the 3,5-dimethylphenoxy ring and the ethylamine side chain will provide a detailed understanding of the SAR for this specific isomer.
-
In Vivo Efficacy and Safety Assessment: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential and toxicological profile.
By leveraging the extensive knowledge base of its close analog, Mexiletine, researchers can efficiently explore the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel drugs with improved efficacy and safety profiles.
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Carocci, A., Catalano, A., et al. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. European Journal of Medicinal Chemistry, 123, 646-657. [Link]
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predicted targets of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
An In-Depth Technical Guide to the Predicted Biological Targets of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Introduction
In the landscape of modern drug discovery, the deconvolution of a small molecule's biological targets is a foundational step. This process, known as target identification and validation, is critical for understanding the mechanism of action, predicting efficacy, and identifying potential toxicities. This guide provides a comprehensive, multi-faceted strategy for predicting and validating the biological targets of the compound This compound (CAS: 117322-93-7).[1][2][3][4]
The molecular structure of this compound bears a striking resemblance to Mexiletine, a well-characterized Class IB antiarrhythmic agent.[5] This structural analogy serves as our primary logical anchor, allowing us to formulate a strong initial hypothesis. However, relying solely on analogy is insufficient for rigorous scientific inquiry. Therefore, this guide integrates ligand-based prediction with a suite of advanced in silico methods and outlines the requisite experimental protocols for empirical validation. The narrative is designed for drug development professionals, explaining not only the protocols themselves but the strategic rationale underpinning their selection and sequence.
Section 1: Prediction via Structural Analogy: The Mexiletine Hypothesis
The principle of chemical similarity posits that structurally related molecules are likely to interact with similar biological targets and elicit comparable biological responses.[6] The subject compound, this compound, is a structural isomer of Mexiletine.
-
Mexiletine (1-(2,6-dimethylphenoxy)-2-aminopropane): A clinically used drug primarily indicated for ventricular arrhythmias.[5][7]
-
Subject Compound (this compound): An investigational molecule with altered methyl group positioning on the phenoxy ring.
Mexiletine's established mechanism of action is the blockade of voltage-gated sodium channels, particularly in cardiac myocytes and nerve cells.[5][8][9] It binds to the inactivated state of the channel, reducing the inward sodium current during phase 0 of the action potential, thereby stabilizing cell membranes and suppressing ectopic electrical activity.[7][8]
Primary Predicted Target Class: Voltage-Gated Sodium Channels (VGSCs)
Based on this strong structural precedent, the primary predicted biological targets for this compound are voltage-gated sodium channels. The altered substitution pattern (3,5-dimethyl vs. 2,6-dimethyl) may influence binding affinity, subtype selectivity (e.g., for different Nav isoforms), and pharmacokinetic properties, but the fundamental interaction with VGSCs is highly probable.
Section 2: In Silico Target Prediction & Computational Analysis
To move beyond simple analogy and build a more robust target profile, we employ a range of computational methods. These techniques leverage vast biological and chemical datasets to predict protein-ligand interactions, offering a cost-effective way to prioritize experimental validation.[10][11][12]
The overall computational-to-experimental workflow is a systematic process of hypothesis generation, refinement, and empirical testing.
Caption: Predictive workflow from initial analogy to experimental validation.
Molecular Docking
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[13][14]
Experimental Rationale: Docking simulations can predict whether this compound can physically fit into the known binding site of voltage-gated sodium channels, which is located within the channel pore. This allows us to compare its predicted binding energy and pose to that of Mexiletine, providing a quantitative, albeit theoretical, measure of its potential as a VGSC blocker.
Protocol: Molecular Docking against a Nav1.5 Homology Model
-
Target Preparation: Obtain a high-resolution crystal structure of a relevant sodium channel isoform (e.g., Nav1.5, the primary cardiac isoform) from the Protein Data Bank (PDB) or generate a high-quality homology model if a structure is unavailable.
-
Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Binding Site Definition: Define the docking grid box around the known local anesthetic binding site within the pore-forming domain of the channel.
-
Docking Execution: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to perform the docking simulation.[13] Generate multiple binding poses.
-
Analysis: Analyze the resulting poses based on their predicted binding energy (scoring function) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with key residues in the binding pocket. Compare these results directly with a parallel docking run using Mexiletine.
Machine Learning and AI-Based Prediction
In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools for predicting drug-target interactions from chemical structure alone.[15][16] These models are trained on massive datasets of known compound-target interactions.[13][15]
Experimental Rationale: While structural analogy and docking focus on a hypothesized target class, ML-based approaches offer an unbiased screen against a vast proteome. This is crucial for identifying potential off-targets that could lead to unforeseen side effects or novel therapeutic applications.[6]
Protocol: Using a Predictive Server
-
Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string of the compound to a public or commercial target prediction server (e.g., SwissTargetPrediction, SuperPred, DeepChem libraries).
-
Algorithm Selection: These platforms use various algorithms, including chemical similarity searching, neural networks, and support vector machines.[13]
-
Output Analysis: The output is typically a ranked list of potential protein targets based on a prediction score or probability.
-
Target Prioritization: Cross-reference the predicted targets with the results from the analogy and docking studies. High-confidence predictions that appear across multiple methods should be prioritized for experimental validation.
Section 3: Experimental Validation of Predicted Targets
In silico predictions are hypotheses that require empirical validation.[17][18] The following protocols provide a tiered approach to confirming direct binding, functional activity, and unbiased target discovery.
Protocol: In Vitro Radioligand Binding Assay
Experimental Rationale: This assay provides direct evidence of binding to the hypothesized target protein. It quantifies the compound's affinity (Ki) by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor.
Step-by-Step Methodology:
-
Source of Target: Use membrane preparations from cells recombinantly expressing the human sodium channel subtype of interest (e.g., Nav1.5).
-
Radioligand: Select a suitable radioligand that binds to the same site, such as [³H]-Batrachotoxin.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of the test compound (this compound) or a reference compound (Mexiletine).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol: Patch-Clamp Electrophysiology
Experimental Rationale: While binding assays confirm physical interaction, they do not reveal the functional consequence. Electrophysiology, specifically the patch-clamp technique, is the gold standard for validating the functional modulation of ion channels. It directly measures the ion flow through the channel in response to the compound.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the specific sodium channel isoform of interest.
-
Electrode Placement: Using a micromanipulator, form a high-resistance seal ("giga-seal") between a glass micropipette and the membrane of a single cell.
-
Whole-Cell Configuration: Apply suction to rupture the cell membrane under the pipette, allowing electrical access to the entire cell.
-
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. First, hold the cell at a negative potential (e.g., -100 mV) and then step to a depolarizing potential (e.g., -10 mV) to open the channels.
-
Compound Application: After establishing a stable baseline recording of the sodium current, perfuse the cell with a solution containing a known concentration of this compound.
-
Data Acquisition: Record the sodium current before, during, and after application of the compound.
-
Analysis: Measure the peak amplitude of the sodium current. A reduction in current amplitude in the presence of the compound confirms a blocking effect. Generate a dose-response curve by applying multiple concentrations to determine the IC50 for functional channel block.
Protocol: Affinity Chromatography-Mass Spectrometry (AP-MS)
Experimental Rationale: This is an unbiased, discovery-oriented approach to identify all proteins in a complex biological sample (like a cell lysate) that bind to the compound.[19][20] It is invaluable for confirming the primary target and, more importantly, for discovering novel off-targets.[19][21]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).
Step-by-Step Methodology:
-
Affinity Resin Preparation: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue (e.g., cardiac tissue, neuronal cells) under conditions that preserve protein structure and interactions.
-
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured on the resin.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins. This can be done by adding an excess of the free compound (competitive elution) or by changing the pH or salt concentration of the buffer.
-
Sample Preparation for MS: Concentrate the eluted proteins and digest them into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Protein Identification: Search the resulting fragmentation spectra against a protein sequence database (e.g., UniProt) to identify the proteins that were captured by the compound.
Section 4: Data Synthesis and Target Profile Summary
The final step is to integrate the data from all predictive and experimental methods to build a comprehensive target profile. This profile should be presented clearly to guide further drug development efforts.
Table 1: Predicted Target Profile and Validation Strategy
| Predicted Target | Prediction Method | Confidence | Proposed Validation Experiment(s) | Rationale |
| Voltage-Gated Sodium Channels (Nav1.5, Nav1.7) | Structural Analogy, Molecular Docking, ML Prediction | High | Radioligand Binding, Patch-Clamp Electrophysiology | Primary hypothesis; confirms direct binding and functional block. |
| Sigma Receptors (σ1, σ2) | ML Prediction | Medium | Radioligand Binding Assay | Potential off-target; many amine-containing CNS drugs show affinity. |
| Bromodomain-containing proteins (e.g., BRD4) | ML Prediction | Low | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | Distant structural motifs in some inhibitors; requires confirmation of direct binding. |
| Unknown Proteins | Affinity Chromatography-MS | Discovery | Follow-up functional assays based on identified proteins | Unbiased screen to identify novel and unanticipated targets. |
Conclusion
The prediction of biological targets for a novel chemical entity like This compound requires a disciplined, hierarchical approach. By initiating with a strong, rational hypothesis based on the structural analog Mexiletine, we predict that voltage-gated sodium channels are the primary target. This hypothesis is then refined and expanded using powerful in silico tools like molecular docking and machine learning, which provide quantitative predictions and suggest potential off-targets.
Crucially, these computational predictions must be subjected to rigorous experimental validation. Functional assays like patch-clamp electrophysiology confirm the predicted mechanism of action, while unbiased techniques such as affinity chromatography coupled with mass spectrometry provide a comprehensive view of the compound's interaction landscape within the proteome. This integrated strategy ensures a high degree of scientific confidence, elucidates the compound's mechanism of action, and proactively identifies potential liabilities, forming the bedrock of a successful drug development program.
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Rifai, E., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link][6]
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Zheng, S., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Journal of Molecular Modeling. [Link][22]
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Austra, L. (2022). Protein-Ligand Interaction Prediction Using Computational Tools. American Journal of Bioinformatics. [Link][14]
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Morin, M. (n.d.). Mexiletine. StatPearls - NCBI Bookshelf. [Link][5]
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Methodological & Application
Application Notes and Protocols for Utilizing Mexiletine in Receptor Binding Assays
Introduction: Unveiling the Therapeutic Potential of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine (Mexiletine)
This compound, more commonly known as Mexiletine, is a Class IB antiarrhythmic agent with a well-established clinical profile in the management of ventricular arrhythmias.[1][2][3] Its therapeutic efficacy stems from its primary mechanism of action: the blockade of voltage-gated sodium channels (Nav).[1][4] Structurally similar to lidocaine but orally active, Mexiletine modulates cardiac myocyte and nerve cell excitability by inhibiting the inward sodium current during phase 0 of the action potential.[1][4] Notably, it exhibits a state-dependent binding preference, showing higher affinity for sodium channels in their open and inactivated states, which is particularly relevant in ischemic cardiac tissue.[2][5] Beyond its antiarrhythmic effects, Mexiletine has also found utility in treating chronic pain and myotonic disorders.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Mexiletine in receptor binding assays. The protocols detailed herein are designed to facilitate the characterization of its binding properties and to be adapted for screening new chemical entities targeting the same binding site on voltage-gated sodium channels.
Scientific Principles of Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology and drug discovery, enabling the quantification of the interaction between a ligand (like Mexiletine) and its receptor (the voltage-gated sodium channel). These assays are fundamental for determining key binding parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), indicating the total number of receptors in a given preparation.[6]
Two primary types of receptor binding assays are commonly employed:
-
Saturation Binding Assays: These assays are used to determine the Kd and Bmax of a radiolabeled ligand. A fixed amount of receptor preparation is incubated with increasing concentrations of the radiolabeled ligand until saturation is reached.[7]
-
Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (like a novel drug candidate) to compete with a labeled ligand for binding to the receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound, providing a measure of its binding affinity.[8][9]
The choice of assay format and the quality of reagents are critical for obtaining accurate and reproducible data.[9][10]
Experimental Workflow for Receptor Binding Assays
The following diagram illustrates the general workflow for conducting receptor binding assays with Mexiletine or other ligands targeting voltage-gated sodium channels.
Caption: Mechanism of a competitive binding assay.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-specific Binding | - Radioligand concentration is too high.- Insufficient washing during filtration.- Hydrophobic interactions of the ligand with the filter or plate. | - Use a radioligand concentration at or below the Kd.<[9]br>- Increase the number and volume of washes.- Pre-soak filters in a blocking agent (e.g., polyethyleneimine). |
| Low Specific Binding Signal | - Low receptor density in the membrane preparation.- Degraded receptor or radioligand.- Suboptimal assay conditions (pH, temperature, incubation time). | - Use a cell line with higher receptor expression or increase the amount of membrane protein per well.<[11]br>- Use fresh aliquots of receptor and radioligand.- Optimize assay conditions systematically. [10] |
| Poor Reproducibility | - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes and practice consistent technique.<[12]br>- Ensure thorough mixing of all components.- Use a temperature-controlled incubator. |
| IC50 Curve has a shallow slope (Hill slope ≠ 1) | - Complex binding mechanism (e.g., allosteric interactions).- Presence of multiple binding sites with different affinities. | - Re-evaluate the binding model; more complex data analysis may be required. [9] |
Conclusion
These application notes provide a robust framework for utilizing Mexiletine in receptor binding assays to investigate its interaction with voltage-gated sodium channels. By following these detailed protocols and troubleshooting guidelines, researchers can obtain high-quality, reproducible data to advance our understanding of Mexiletine's pharmacology and to facilitate the discovery of novel therapeutics targeting this important class of ion channels.
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Medicine LibreTexts. (2023, October 31). 1.10: Competitive Binding Assays. Retrieved from [Link]
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Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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DeIB, A., & Williams, C. (2021, April 1). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Zettner, A., & Duly, P. E. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 687–691. Retrieved from [Link]
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DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. Retrieved from [Link]
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Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 567-576. Retrieved from [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
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Marshfield Labs. (n.d.). Mexiletine (MEX). Retrieved from [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
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National Institutes of Health. (n.d.). Predicting Patient Response to the Antiarrhythmic Mexiletine Based on Genetic Variation: Personalized Medicine for Long QT Syndrome. Retrieved from [Link]
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ResearchGate. (n.d.). Mexiletine shows preference for binding in both the pore cavity and.... Retrieved from [Link]
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ResearchGate. (n.d.). Rate-dependent effect of R-(−) mexiletine (A) and S-(+) mexiletine (B).... Retrieved from [Link]
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Application Note: Quantitative Analysis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine in Biological Samples
Abstract
This application note provides detailed analytical methods for the quantification of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine in common biological matrices, namely plasma and urine. As a compound of interest in pharmacological and toxicological studies, robust and reliable analytical methods are crucial for accurate pharmacokinetic and metabolic profiling. This document outlines two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). For each technique, detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are provided. The methodologies are designed to be compliant with regulatory guidelines on bioanalytical method validation, such as those from the FDA and EMA, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[1][2][3][4][5][6][7]
Introduction
This compound is a substituted phenoxyethylamine with potential pharmacological activity. Its chemical structure, featuring a basic secondary amine and an aromatic ether moiety, dictates its physicochemical properties and informs the development of appropriate analytical strategies.[8] Accurate quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The methods presented herein are designed to offer high sensitivity, selectivity, and accuracy, which are critical for regulatory submissions and fundamental research.
The choice between LC-MS/MS and GC-MS will depend on the available instrumentation, the required sensitivity, and the sample throughput needs. LC-MS/MS is generally preferred for its high sensitivity and specificity for underivatized polar compounds, while GC-MS offers excellent chromatographic resolution, often requiring derivatization for polar analytes like amines.[9][10]
Analyte and Internal Standard Information
-
Analyte: this compound
-
Molecular Formula: C₁₁H₁₇NO[8]
-
Molecular Weight: 179.26 g/mol (approx.)
-
Internal Standard (IS): For optimal results, a stable isotope-labeled (SIL) internal standard is recommended. Due to the potential lack of a commercially available deuterated analog of the specific analyte, a structurally similar and commercially available deuterated compound such as Mexiletine-d6 or a custom synthesis of This compound-d6 would be the preferred choice. The use of a SIL-IS is critical for correcting for matrix effects and variability in extraction and ionization.[11][12][13] For the purpose of this application note, we will proceed with the assumption that a deuterated analog is available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
SPE is a robust technique for sample clean-up and concentration, providing cleaner extracts than protein precipitation.[14][15] A mixed-mode cation exchange polymer-based sorbent is recommended for this analyte, leveraging both reversed-phase and ion-exchange interactions for enhanced selectivity.[16]
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Diagram of SPE Workflow:
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine
LLE is a classic and effective method for sample preparation, particularly for urine samples.[1][4] The basic nature of the analyte allows for efficient extraction into an organic solvent under alkaline conditions.
Protocol:
-
Sample Preparation: To 500 µL of urine, add 50 µL of the internal standard working solution and 100 µL of 1 M sodium hydroxide to basify the sample (pH > 10).
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumental Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining the analyte.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A gradient elution starting with a low percentage of organic phase and ramping up will likely provide good peak shape and separation from matrix components. A typical gradient could be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.0-4.1 min (90-10% B), 4.1-5.0 min (10% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: These would need to be optimized by infusing a standard solution of the analyte and internal standard. Hypothetical transitions are provided below:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 180.3 | 107.1 |
| This compound-d6 (IS) | 186.3 | 113.1 |
Method Validation Parameters (Hypothetical)
The method should be validated according to regulatory guidelines.[1][3][5][6]
| Parameter | Plasma | Urine |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 1000 ng/mL |
| LLOQ | 0.1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | > 80% | > 85% |
| Matrix Effect | Within acceptable limits (85-115%) | Within acceptable limits (85-115%) |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful alternative for the quantification of the analyte, especially when derivatization is employed to improve its volatility and chromatographic properties.[9][10]
Sample Preparation and Derivatization
For GC-MS analysis, a derivatization step is highly recommended to improve the peak shape and thermal stability of the amine. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective approach.[9]
Protocol (for Plasma or Urine):
-
Extraction: Perform either the SPE or LLE protocol as described for the LC-MS/MS method (Sections 3.1 and 3.2), but evaporate the final extract to complete dryness.
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate the solvent and excess derivatizing agent under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Diagram of GC-MS Workflow:
Caption: GC-MS sample preparation and analysis workflow.
GC-MS Instrumental Parameters
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: These will depend on the fragmentation pattern of the derivatized analyte and internal standard. Hypothetical ions are suggested below for the TFA derivative.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| TFA-derivative of this compound | (To be determined) | (To be determined) |
| TFA-derivative of Internal Standard | (To be determined) | (To be determined) |
Method Validation Parameters (Hypothetical)
| Parameter | Plasma | Urine |
| Linearity Range | 0.5 - 100 ng/mL | 5 - 1000 ng/mL |
| LLOQ | 0.5 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | > 75% | > 80% |
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in plasma and urine. The choice of method will depend on the specific requirements of the study. Proper method validation in accordance with regulatory guidelines is essential before applying these methods to the analysis of study samples. The provided protocols offer a solid foundation for the development and implementation of high-quality bioanalytical assays for this compound.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Wang, C., et al. (2022). One-pot H/D exchange and low-coordinated iron electrocatalyzed deuteration of nitriles in D2O to α,β-deuterio aryl ethylamines. Nature Communications, 13(1), 4886. [Link]
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Application Note & Protocol: A Framework for Establishing In Vivo Dosing Regimens for Novel Phenoxyethylamine Analogs, Featuring 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo dosing strategy for novel chemical entities, using the example of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. As specific preclinical data for this compound are not publicly available, this guide emphasizes a foundational, systematic approach. It details the critical steps from initial physicochemical characterization and vehicle selection to the systematic execution of dose-range finding, pharmacokinetic, and pharmacodynamic studies. The protocols and workflows herein are designed to ensure scientific rigor, ethical considerations in animal use, and the generation of reliable data to inform subsequent efficacy and safety studies.
Introduction: The Challenge of a Novel Chemical Entity (NCE)
The journey of a novel chemical entity (NCE) from bench to potential therapeutic application is contingent on a thorough understanding of its behavior in a biological system. For a compound like this compound, a structural analog within the broader phenoxyethylamine class, the absence of published in vivo data necessitates a principled, investigative approach. Simply administering the compound without a systematic evaluation risks confounding results, unnecessary animal use, and failure to identify a therapeutic window.
This guide, therefore, is not a fixed protocol for this specific molecule but rather an expert-driven framework. It explains the causality behind each experimental choice, enabling researchers to build a self-validating system for determining a safe and effective dosing regimen for this and other NCEs.
Foundational Steps: Pre-Dosing Characterization
Before any in vivo administration, a foundational understanding of the compound's physicochemical properties is paramount. These properties dictate the formulation strategy and, consequently, the compound's bioavailability.
Physicochemical Profiling
The initial step involves characterizing the aqueous solubility of this compound. Given its structure—an amine group which can be protonated and a substituted phenoxy ring which is lipophilic—its solubility is likely pH-dependent.
-
Recommendation: Determine the solubility at a minimum of three pH points: acidic (e.g., pH 2.0), neutral (e.g., pH 7.4), and basic (e.g., pH 9.0). This profile will guide the selection of an appropriate vehicle. Many new chemical entities exhibit poor aqueous solubility, which is a major hurdle in drug development.[1][2][3]
Vehicle Selection: The Cornerstone of Reliable Dosing
The choice of an administration vehicle is critical and must be empirically validated. An inappropriate vehicle can cause toxicity, alter the compound's absorption, or lead to inconsistent exposure, rendering the study results unreliable.[4] The goal is to use the simplest vehicle that can safely and consistently deliver the desired dose.
Table 1: Common Vehicles for Preclinical In Vivo Studies
| Vehicle Type | Composition Examples | Suitability for NCEs | Key Considerations |
| Aqueous (Solutions) | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. | Check for compound stability and precipitation over time. Ensure pH is within a tolerable range (typically 4.5-8.0 for most routes).[4][5] |
| Aqueous (Suspensions) | 0.5% - 1.0% (w/v) Carboxymethylcellulose (CMC), 0.5% Methylcellulose | Suitable for poorly soluble compounds. | Requires uniform particle size and vigorous mixing to ensure dose homogeneity. Particle size reduction can improve dissolution.[1][6] |
| Co-solvents | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO) | Used to solubilize lipophilic compounds. Often used in combination with aqueous vehicles. | Can have their own intrinsic toxicity.[7][8] DMSO, in particular, can cause motor impairment at higher concentrations.[7][8] Always run a vehicle-only control group. |
| Lipid-Based | Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | For highly lipophilic compounds. Can improve oral bioavailability. | Potential for altered pharmacokinetics. Requires careful formulation and stability testing.[3] |
Protocol 1: Vehicle Screening and Selection
-
Objective: To identify a safe and effective vehicle for this compound.
-
Materials: Test compound, various vehicles (e.g., Saline, 0.5% CMC, 10% PEG400 in saline), vortex mixer, sonicator.
-
Procedure:
-
Attempt to dissolve or suspend the compound at the highest anticipated concentration in each test vehicle.
-
Visually inspect for solubility, precipitation, and stability at room temperature and 4°C for at least 4 hours.
-
If a co-solvent is necessary, start with a low percentage (e.g., 5-10% DMSO or 20-40% PEG400) and titrate upwards as needed.[4]
-
Select the simplest vehicle system that achieves a stable and homogenous formulation.
-
Crucial Step: Administer the chosen vehicle alone to a small group of animals (n=2-3) using the intended route and volume. Monitor for any adverse effects for at least 24-48 hours. This validates that the vehicle itself does not cause toxicity that could be mistaken for a compound effect.
-
Caption: Workflow for selecting an appropriate in vivo dosing vehicle.
Tier 1: Acute Dose-Range Finding (Maximum Tolerated Dose - MTD)
The first in vivo experiment is designed to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or overt toxicity.[9][10][11] This study is crucial for setting the dose levels for subsequent pharmacokinetic and efficacy studies. It is not designed to determine the lethal dose (LD50) but to observe sublethal toxicity.[11]
This is typically performed using a dose-escalation design, often following principles outlined in OECD guidelines for acute toxicity testing (e.g., OECD 423 or 425).[12][13]
Protocol 2: Acute MTD Study in Mice (Example)
-
Objective: To determine the single-dose MTD of this compound.
-
Animal Model: Use a common rodent strain (e.g., C57BL/6 or CD-1 mice), typically starting with one sex (females are often recommended as they can be slightly more sensitive).[13][14]
-
Study Design:
-
Groups: 4-5 dose groups + 1 vehicle control group.
-
Animals: 3 mice per group.
-
Dose Selection: Use a logarithmic dose progression (e.g., 10, 30, 100, 300, 1000 mg/kg). The starting dose should be based on any available in vitro cytotoxicity data or information from structurally related compounds. In the absence of any data, a starting dose of 300 mg/kg can be considered.[14]
-
-
Administration:
-
Administer a single dose via the intended clinical or primary experimental route (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Dosing volumes should be kept consistent across groups and within recommended limits (see Table 2).
-
-
Monitoring:
-
Clinical Signs: Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose, and at least once daily for 14 days.[14] Record any signs of toxicity (e.g., changes in fur, eyes, respiration, lethargy, tremors, convulsions).[14]
-
Body Weight: Measure body weight just before dosing and then daily or every other day. A body weight loss of >15-20% is often considered a key indicator of toxicity.[15]
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or sustained body weight loss exceeding 15-20%.
Table 2: Recommended Maximum Dosing Volumes in Rodents
| Species | Route | Max Volume (mL/kg) | Notes |
| Mouse | Oral (PO) | 10 | Higher volumes (up to 20 mL/kg) may be possible but increase the risk of distress.[5] |
| Intravenous (IV) | 5 | Administer slowly to avoid adverse cardiovascular effects.[16] | |
| Intraperitoneal (IP) | 10 | ||
| Subcutaneous (SC) | 5 | Use multiple sites for larger volumes.[16] | |
| Rat | Oral (PO) | 10 | |
| Intravenous (IV) | 5 | ||
| Intraperitoneal (IP) | 10 | ||
| Subcutaneous (SC) | 5 | ||
| Data compiled from multiple sources.[5][7][16][17] |
Tier 2: Pharmacokinetic (PK) Profiling
Understanding the pharmacokinetics—what the body does to the drug—is essential for designing a rational dosing schedule for efficacy studies.[18] A PK study characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.
Protocol 3: Basic PK Study in Rats
-
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of this compound.
-
Animal Model: Rats are often preferred for PK studies due to their larger size, which facilitates serial blood sampling.
-
Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This route provides 100% bioavailability and is the reference for calculating the bioavailability of other routes.
-
Group 2: Oral (PO) or other intended route of administration (e.g., 10 mg/kg; dose selected based on MTD study).
-
-
Animals: 3-5 rats per group.
-
-
Procedure:
-
Administer the compound at time zero.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points. A typical schedule would be:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Process blood to plasma and store at -80°C until analysis.
-
-
Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
Use PK software to calculate key parameters. The relationship between dose, exposure (PK), and response (pharmacodynamics or PD) is fundamental to drug development.[18]
-
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Application Notes and Protocols: 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine as a Tool Compound for β-Adrenergic Receptor Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine as a tool compound for the investigation of β-adrenergic receptors. This document outlines the scientific rationale for its use, detailed experimental protocols for its characterization, and insights into data interpretation.
Introduction: The Rationale for a Novel Adrenergic Modulator
The β-adrenergic receptors (β-ARs), members of the G-protein coupled receptor (GPCR) superfamily, are pivotal in mediating the physiological effects of catecholamines like epinephrine and norepinephrine. Their role in regulating cardiovascular function, metabolism, and smooth muscle tone makes them critical targets for therapeutic intervention in a host of diseases, including hypertension, heart failure, and asthma.[1]
The parent structure for many adrenergic agents is β-phenylethylamine.[2][3][4] Structure-activity relationship (SAR) studies have established that modifications to the aromatic ring, the ethylamine side chain, and the amino group can significantly influence a compound's affinity, selectivity, and efficacy at different adrenergic receptor subtypes (α and β).[3][5] For instance, increasing the steric bulk of the substituent on the amino nitrogen generally shifts the activity profile from α-adrenergic to β-adrenergic agonism.[3]
This compound belongs to the phenoxyethylamine class of compounds. Its structural features—a methyl group on the amine (a secondary amine) and an additional methyl group on the α-carbon of the ethylamine chain—suggest a likely interaction with adrenergic receptors. The 3,5-dimethyl substitution on the phenoxy ring, in place of the more common hydroxyl groups, presents an intriguing modification that may confer unique properties, such as altered receptor subtype selectivity, improved metabolic stability, or a distinct signaling bias.[3][5] This compound, therefore, serves as a valuable tool for probing the structure-function relationships of β-adrenergic receptors and for the discovery of novel therapeutic agents.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| CAS Number | 117322-93-7 | ChemicalBook[6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
| Storage | Store at -20°C for long-term stability. Stock solutions should be stored at -80°C. | N/A |
Note: Some properties are predicted based on chemical structure and may vary.
PART 1: Characterization of Receptor Binding Affinity
A fundamental first step in characterizing a new tool compound is to determine its binding affinity for the target receptor(s). Radioligand binding assays are a robust and sensitive method for this purpose.
Protocol 1: Radioligand Competition Binding Assay for β-Adrenergic Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for β₁- and β₂-adrenergic receptors using cell membranes expressing these receptors and a known high-affinity radioligand.
Sources
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Application Notes & Protocols: High-Throughput Screening of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Abstract
These application notes provide a comprehensive framework for the high-throughput screening (HTS) and pharmacological characterization of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. As a phenoxyethylamine derivative, this compound is structurally positioned to interact with key targets in the central nervous system, particularly those involved in monoamine neurotransmission. The following protocols are designed for researchers in drug discovery and academic science, offering detailed, step-by-step methodologies to efficiently assess the compound's activity against three primary target classes: monoamine transporters (DAT, NET, SERT), G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes. Each protocol is structured to ensure robustness, scalability for automation, and the generation of high-quality, reproducible data.
Scientific Rationale and Target Selection
The chemical architecture of this compound suggests a high probability of interaction with proteins that bind endogenous phenethylamines like dopamine and norepinephrine. This guides our HTS strategy toward targets that regulate monoaminergic signaling.
-
Monoamine Transporters (SLC6 family): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical for terminating synaptic signaling by re-uptaking neurotransmitters.[1][2] Phenethylamine derivatives are well-known modulators of these transporters, acting as inhibitors or releasers.[3] Identifying interaction with these targets is a primary objective.
-
G-Protein Coupled Receptors (GPCRs): This large family of receptors includes adrenergic and serotonergic subtypes that are frequent targets for phenethylamine-like compounds.[3][4][5] Furthermore, the Trace Amine-Associated Receptor 1 (TAAR1) is a key GPCR that directly binds phenethylamines to modulate dopamine and serotonin systems.[3]
-
Monoamine Oxidase (MAO): The MAO-A and MAO-B isoenzymes are responsible for the metabolic degradation of monoamine neurotransmitters.[6][7] Inhibition of these enzymes by small molecules can significantly alter neurotransmitter levels, a mechanism used by several antidepressant and neuroprotective drugs.[6][8]
The following sections provide optimized HTS protocols to investigate the activity of this compound against each of these target classes.
High-Throughput Screening for Monoamine Transporter Activity
The most direct method to assess the compound's effect on DAT, NET, or SERT is through a functional uptake assay. Modern fluorescence-based assays have largely replaced traditional radioisotope methods for primary screening due to their safety, simplicity, and homogeneous "no-wash" format, which is ideal for automation.[2]
Principle of Fluorescence-Based Uptake Assays
These assays utilize a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[9][10] This substrate is actively transported into cells stably expressing a specific transporter (e.g., hNET, hDAT, or hSERT). The influx of the substrate leads to a significant increase in intracellular fluorescence. A proprietary masking dye in the extracellular buffer quenches the signal from any non-transported substrate, eliminating the need for wash steps and enabling real-time kinetic measurements.[1][11] Compounds that inhibit transporter function will prevent the uptake of the fluorescent substrate, resulting in a reduced signal.
Experimental Workflow: Fluorescence-Based Transporter Assay
Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.
Protocol 2.1: HTS Fluorescence-Based Norepinephrine Transporter (NET) Uptake Assay
This protocol is optimized for a 384-well format and can be adapted for DAT and SERT by substituting the appropriate cell line.
Materials:
-
Cells: HEK293 cell line stably expressing human Norepinephrine Transporter (hNET).
-
Plates: 384-well, black-walled, clear-bottom tissue culture-treated plates.
-
Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[2][9]
-
Compound: this compound dissolved in DMSO to create a 10 mM stock.
-
Controls:
-
Positive Control: Desipramine (a known NET inhibitor) at 10 µM final concentration.
-
Negative Control: 0.5% DMSO in assay buffer (vehicle).
-
-
Equipment: Automated liquid handler, fluorescence microplate reader with bottom-read capability.[9]
Procedure:
-
Cell Plating:
-
Compound Addition:
-
Prepare a compound plate by serially diluting the test compound, Desipramine, and vehicle (DMSO) in assay buffer.
-
Using an automated liquid handler, transfer 25 µL from the compound plate to the cell plate. This results in a 2x concentration of the compound and a final DMSO concentration of ≤0.5%.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.[9]
-
Add 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Read the fluorescence intensity kinetically for 15-30 minutes or as an endpoint measurement after a fixed incubation time. Use excitation and emission wavelengths appropriate for the dye (e.g., ~485 nm Ex / ~525 nm Em).
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Determine IC₅₀: Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation.
-
Assay Quality Control: Calculate the Z'-factor to assess assay robustness. An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[12][13]
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Alternative Protocol: Scintillation Proximity Assay (SPA) for Transporter Uptake
For laboratories equipped for radiometric assays, SPA offers a homogeneous HTS alternative.[14][15] This method uses membranes from transporter-expressing cells immobilized on SPA beads that contain a scintillant. When a radiolabeled substrate (e.g., [³H]norepinephrine) is taken up by membrane vesicles, it comes into close proximity with the scintillant, generating a light signal.[16][17][18]
Screening for G-Protein Coupled Receptor (GPCR) Modulation
Given that over 30% of FDA-approved drugs target GPCRs, evaluating the test compound against this family is a critical step.[4] A comprehensive screening strategy involves both binding assays to detect direct interaction and functional assays to determine the pharmacological outcome (agonist, antagonist, or allosteric modulator).[19][20]
Principle of GPCR Assays
-
Radioligand Binding Assays: These are the gold standard for quantifying the affinity of a ligand for a receptor.[19] In a competitive HTS format, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.[20]
-
Functional Assays: These assays measure a downstream event following receptor activation, such as the production of second messengers (e.g., cAMP, IP₁, Ca²⁺) or the recruitment of signaling proteins like β-arrestin.[21][22]
GPCR Signaling Pathway: Gαs-Coupled Receptor
Caption: Canonical signaling cascade for a Gαs-coupled GPCR.
Protocol 3.1: HTS Radioligand Competition Binding Assay
Materials:
-
Membranes: Cell membranes prepared from CHO or HEK293 cells overexpressing the target GPCR (e.g., human β₂-adrenergic receptor).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a known β-adrenergic antagonist.
-
Plates: 96- or 384-well filter plates.
-
Controls:
-
Non-specific Binding (NSB): Propranolol (10 µM).
-
Total Binding: Vehicle (assay buffer).
-
-
Equipment: Liquid scintillation counter.
Procedure:
-
Assay Preparation: In each well of the microplate, add:
-
25 µL of assay buffer or test compound/control at various concentrations.
-
25 µL of [³H]-DHA (at a final concentration near its Kd).
-
50 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly harvest the contents of the plate onto a filter mat using a cell harvester, washing several times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter mat, add scintillant, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine Kᵢ: Calculate the IC₅₀ value from the competition curve and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Screening for Monoamine Oxidase (MAO) Inhibition
MAO activity can be readily measured in an HTS format by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂).[7] Fluorometric kits provide a simple and robust "mix-and-read" method for this purpose.[6][23]
Principle of Fluorometric MAO Assay
Recombinant MAO-A or MAO-B enzyme catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂.[6] The H₂O₂ then reacts with a probe (e.g., OxiRed™) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin), which can be measured. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.
Experimental Workflow: MAO Fluorometric Assay
Caption: High-throughput workflow for a fluorometric MAO inhibitor screening assay.
Protocol 4.1: HTS Fluorometric MAO-A Inhibitor Assay
Materials:
-
Enzyme: Recombinant human MAO-A.
-
Reagents: MAO-A Inhibitor Screening Kit (e.g., from Abcam or BioAssay Systems).[6]
-
Plates: 384-well, black, flat-bottom plates.
-
Controls:
-
Positive Control: Clorgyline (a selective MAO-A inhibitor).
-
Negative Control: Vehicle (assay buffer).
-
-
Equipment: Fluorescence microplate reader.
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing assay buffer, OxiRed™ Probe, and HRP according to the kit protocol.
-
Plate Setup:
-
Add 25 µL of the reaction mix to each well.
-
Add 5 µL of test compound, positive control, or negative control to the appropriate wells.
-
Add 10 µL of the MAO-A enzyme to all wells except the background control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the MAO substrate (Tyramine).
-
Mix briefly and incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Detection: Measure the fluorescence at Ex/Em = 535/587 nm.
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate percent inhibition and IC₅₀ values as described in the transporter assay section.
-
To determine selectivity, repeat the assay using MAO-B enzyme and a selective MAO-B inhibitor (e.g., Selegiline) as the positive control.
Summary of HTS Protocols
The following table summarizes the key parameters for the primary screening assays proposed for this compound.
| Target Class | Assay Type | Principle | Format | Primary Readout | Key Reagents |
| Monoamine Transporters | Functional Uptake | Fluorescence | 384-well, Homogeneous | Fluorescence Intensity | Transporter-expressing cells, fluorescent substrate, masking dye[1][9] |
| GPCRs | Binding | Radioligand Displacement | 96/384-well, Filtration | Scintillation Counts | Receptor membranes, radiolabeled ligand (e.g., [³H]-DHA)[19][20] |
| Monoamine Oxidase | Enzymatic Activity | Fluorometric | 384-well, Homogeneous | Fluorescence Intensity | Recombinant MAO enzyme, substrate (Tyramine), fluorescent probe[6] |
Conclusion
This application note provides a strategic and detailed guide for the high-throughput screening of this compound. By employing a tiered approach that begins with robust, automated assays for monoamine transporters, GPCRs, and MAO enzymes, researchers can efficiently identify primary biological targets and characterize the compound's pharmacological profile. The successful execution of these protocols will generate the critical data needed to advance promising "hit" compounds into the next phase of the drug discovery pipeline.
References
-
Kassinos, M., & Jones, P. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. (URL: [Link])
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Product Insert. (URL: [Link])
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. (URL: [Link])
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. (URL: [Link])
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. (URL: [Link])
-
Grundt, P., et al. (2007). Technologies for transporter drug discovery. Drug Discovery Today: Technologies, 4(2), 67-74. (URL: [Link])
-
Inagaki, S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 138-145. (URL: [Link])
-
Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. (URL: [Link])
-
Williams, J. B., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl--dependent neurotransmitter transporter activity. Analytical Biochemistry, 321(1), 63-70. (URL: [Link])
-
Guo, S., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(6), 967-980. (URL: [Link])
-
Singh, P., et al. (2021). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Molecules, 26(20), 6265. (URL: [Link])
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (URL: [Link])
-
Williams, J. B., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl--dependent neurotransmitter transporter activity. Request PDF on ResearchGate. (URL: [Link])
-
Zhang, Z., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. (URL: [Link])
-
An, F., et al. (2015). High-throughput screening for modulators of cellular contractile force. Scientific Reports, 5, 10588. (URL: [Link])
-
Wikipedia. Scintillation proximity assay. (URL: [Link])
-
Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. (URL: [Link])
-
Tran, E., et al. (2008). Duplexed Label-Free G Protein-Coupled Receptor Assays for High-Throughput Screening. Journal of Biomolecular Screening, 13(10), 975-985. (URL: [Link])
-
Zhang, Z., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. (URL: [Link])
-
BellBrook Labs. High Throughput Screening Assays for Drug Discovery. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Welcome to the technical support resource for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine (Compound X). This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this compound. As a substituted phenoxy-ethylamine, this molecule's inherent lipophilicity, attributed to the 3,5-dimethylphenoxy group, often leads to poor aqueous solubility, which can be a significant hurdle in experimental and developmental workflows.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles to ensure robust and reproducible results.
Part 1: Understanding the Molecule - The Root of the Solubility Challenge
Before troubleshooting, it's crucial to understand the structural attributes of this compound that govern its solubility.
-
Lipophilic Moiety: The 3,5-dimethyl-phenoxy group is the primary contributor to the molecule's low water solubility. This aromatic, non-polar region resists interaction with the polar hydrogen-bonding network of water.
-
Basic Amine Group: The primary ethylamine group is a weak base. This is the key to unlocking solubility. In its free base form (un-ionized), the molecule is less soluble. However, this group can be protonated to form a positively charged, and therefore more water-soluble, ammonium salt.[1][2]
The equilibrium between the un-ionized (insoluble) and ionized (soluble) forms is pH-dependent. This relationship is the foundation of our primary troubleshooting strategy.
Part 2: Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My compound won't dissolve in neutral water or standard buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The most direct and effective initial step is to modify the pH of your aqueous medium.[] Since your compound is a weak base, decreasing the pH will protonate the primary amine, drastically increasing its solubility.
Causality: At neutral or alkaline pH, the compound exists predominantly in its un-ionized, non-polar "free base" form, which is poorly soluble. By adding an acid, you shift the equilibrium towards the protonated (ionized) form of the amine, which is a salt. This charged species is significantly more polar and readily interacts with water molecules, leading to dissolution.[1][4]
Troubleshooting Protocol 1: Solubility Enhancement via pH Adjustment
-
Initial Suspension: Suspend your weighed compound in the desired volume of purified water or your target buffer. It will likely appear as a cloudy suspension or an undissolved solid.
-
Acidification: While stirring, add a suitable acid dropwise. Common choices include 1 M Hydrochloric Acid (HCl) or 1 M Citric Acid.
-
Observation: Continue adding acid and stirring until the solution clarifies completely. A clear solution indicates that the compound has dissolved.
-
pH Measurement: Once dissolved, measure the final pH of the solution. This will be the minimum pH required for complete solubilization at that concentration.
-
Consideration: Be mindful that the final pH may not be suitable for all biological assays. If your experiment is pH-sensitive, you may need to consider a co-solvent system (see FAQ 2) or prepare a concentrated, low-pH stock that can be diluted into your final assay medium, ensuring the final pH remains within an acceptable range.
FAQ 2: I achieved solubility by lowering the pH, but the required pH is too acidic for my cell-based assay. What are my other options?
Answer: When a low-pH environment is not viable, a co-solvent system is the next logical approach. This technique involves adding a water-miscible organic solvent to your aqueous medium to increase the solubility of non-polar compounds.[5][6][7]
Causality: Co-solvents work by reducing the overall polarity of the solvent system (water).[] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the lipophilic dimethyl-phenoxy portion of your molecule to dissolve.[][8]
Troubleshooting Protocol 2: Co-Solvent System Development
-
Select a Co-solvent: Common, biocompatible co-solvents include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[][7][9] The choice depends on the tolerance of your experimental system.
-
Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent to create a high-concentration stock solution (e.g., 10 mM, 50 mM). The compound should be freely soluble in most organic solvents.
-
Serial Dilution: Serially dilute this stock solution into your aqueous buffer (e.g., PBS). Observe for any precipitation.
-
Determine the Working Range: Identify the highest concentration that remains in solution while keeping the final co-solvent percentage at a level tolerated by your assay (typically ≤1% for many cell-based experiments).
Data Summary: Common Co-Solvents
| Co-Solvent | Typical Starting Concentration in Final Medium | Notes |
| DMSO | 0.1% - 1% | High solubilizing power; can be toxic to some cell lines at >1%.[8] |
| Ethanol | 0.5% - 5% | Generally well-tolerated; less solubilizing power than DMSO for highly lipophilic compounds. |
| PEG 400 | 1% - 10% | Low toxicity; often used in parenteral formulations.[] |
| Propylene Glycol | 1% - 10% | Another low-toxicity option common in pharmaceutical formulations.[7] |
FAQ 3: For long-term studies and potential in-vivo use, I need a stable, solid form with improved dissolution. What should I consider?
Answer: For this purpose, forming a stable, crystalline salt of the compound is the industry-standard approach.[10][11] This method provides a solid material with intrinsically higher aqueous solubility and a better dissolution rate compared to the free base.[12]
Causality: Salt formation converts the neutral base into an ionic compound.[13] The crystal lattice energy of the salt is more easily overcome by the hydration energy of water molecules compared to the energy required to break apart the crystal lattice of the free base, leading to faster and more complete dissolution.[2]
Experimental Workflow: Salt Formation
Caption: Decision tree for selecting a solubility enhancement strategy.
Part 3: Summary and Recommendations
For initial, lab-scale experiments with this compound, pH adjustment is the most straightforward and recommended starting point. If the required pH is incompatible with the experimental system, preparing a concentrated stock in a co-solvent like DMSO or ethanol is the preferred secondary method. For drug development programs requiring a stable, solid intermediate with enhanced dissolution properties, conducting a salt formation screening study is essential. Advanced techniques using excipients should be considered when these primary methods fail to meet the target product profile.
This guide provides a systematic framework for addressing the solubility challenges of this compound. By understanding the molecule's physicochemical properties and applying these established principles, researchers can efficiently develop robust formulations for their specific needs.
References
- Benchchem. (n.d.). 2-(4-Chloro-phenoxy)-1-methyl-ethylamine.
- PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1).
- Cheméo. (n.d.). Ethylamine, 2-((p-bromo-«alpha»-methyl-«alpha»-phenylbenzyl)oxy)-N,N-dimethyl- (CAS 3565-72-8).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian journal of pharmaceutical sciences, 77(4), 478–486. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Van der Merwe, J., & Gerber, M. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
- Benchchem. (n.d.). 2-(3,5-dimethylphenoxy)-N-methylethanamine.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. wjbphs.com [wjbphs.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rjpdft.com [rjpdft.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
Technical Support Center: Synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this specific case, the sodium salt of 3,5-dimethylphenol (3,5-dimethylphenoxide) is reacted with a suitably protected 1-methyl-2-halo-ethylamine derivative. The reaction is typically carried out in a polar aprotic solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations of the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue and can often be attributed to several factors related to the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[1][2]
Possible Causes and Solutions:
-
Incomplete Deprotonation of 3,5-Dimethylphenol: The formation of the phenoxide is crucial for the reaction to proceed. If the base used is not strong enough or is not used in a sufficient amount, the concentration of the nucleophile will be low, leading to a poor yield.
-
Troubleshooting Steps:
-
Choice of Base: For phenols, a moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) is often sufficient. However, for less reactive systems, a stronger base such as sodium hydride (NaH) can be used to ensure complete deprotonation.[3]
-
Reaction Conditions: When using NaH, ensure the reaction is carried out under anhydrous conditions, as NaH reacts violently with water. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the base and other reagents.
-
-
-
Competing E2 Elimination Reaction: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which is promoted by the basicity of the phenoxide. This is particularly problematic with secondary and tertiary alkyl halides.[1][2]
-
Troubleshooting Steps:
-
Structure of the Alkyl Halide: The S(_N)2 reaction is highly sensitive to steric hindrance. It is preferable to use a primary alkyl halide if possible. If you are using a secondary halide, such as 2-chloro-1-methylethylamine, some degree of elimination is expected.
-
Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 elimination. Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Troubleshooting Steps:
-
Solvent Selection: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for S(_N)2 reactions as they solvate the cation of the phenoxide salt, leaving the nucleophilic anion more available to react.[3]
-
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Q2: My final product is contaminated with a significant amount of an unknown impurity. How can I identify and minimize it?
The presence of impurities can arise from various side reactions or from the starting materials themselves. The most common impurities in this synthesis are unreacted starting materials, byproducts from side reactions, and dimers.
Common Impurities and Their Identification:
| Impurity | Formation Mechanism | Identification Methods |
| 3,5-Dimethylphenol | Unreacted starting material | HPLC, GC-MS, NMR |
| 1-Amino-2-propanol derivative | Unreacted starting material | HPLC, GC-MS, NMR |
| Propylene (from E2 elimination) | Elimination of the alkyl halide | GC-MS (headspace analysis) |
| C-Alkylated 3,5-dimethylphenol | Electrophilic attack on the aromatic ring | HPLC, GC-MS, NMR |
| Dimer Impurities | Reaction of the product with starting materials | LC-MS, High-Resolution MS |
Troubleshooting Steps:
-
Characterize the Impurity: The first step is to identify the structure of the impurity.
-
LC-MS and GC-MS: These techniques are invaluable for determining the molecular weight of the impurity and can provide fragmentation patterns that help in structure elucidation.
-
NMR Spectroscopy: If the impurity can be isolated,
H and C NMR spectroscopy will provide detailed structural information.
-
-
Minimize Impurity Formation: Once the impurity is identified, you can take steps to minimize its formation.
-
Unreacted Starting Materials: To drive the reaction to completion, consider using a slight excess (1.1-1.2 equivalents) of the alkyl halide. Monitor the reaction by TLC or HPLC to ensure all the 3,5-dimethylphenol has been consumed.
-
C-Alkylation Products: This side reaction is more common with phenoxides that have electron-donating groups and can be influenced by the choice of solvent and counter-ion. Using a less polar solvent or a different base might help to suppress C-alkylation.
-
Dimer Impurities: Dimer formation, similar to what is observed in viloxazine synthesis, can occur.[4] This can sometimes be minimized by controlling the stoichiometry of the reactants and the reaction temperature.
-
Impurity Formation Pathways
Caption: Potential pathways for product and impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
Purification of this compound can typically be achieved through a combination of techniques:
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction with an organic solvent. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted into an organic solvent.
-
Column Chromatography: If acid-base extraction is insufficient to remove all impurities, silica gel column chromatography can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the silica gel) is often effective.
-
Crystallization: If the product is a solid or can form a stable salt that is a solid, crystallization or recrystallization can be a very effective final purification step.
Q2: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (especially the 3,5-dimethylphenol) and the appearance of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.[5]
Q3: What are the critical process parameters to control during the synthesis?
-
Temperature: As discussed, temperature plays a critical role in the selectivity between the desired S(_N)2 reaction and the competing E2 elimination.[1]
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts from side reactions.
-
Purity of Starting Materials: The purity of the 3,5-dimethylphenol and the alkyl halide is paramount, as impurities in the starting materials can be carried through the synthesis or lead to the formation of additional impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Under an inert atmosphere (N(_2) or Ar), dissolve 3,5-dimethylphenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF).
-
Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0 °C and add a solution of the N-protected 2-chloro-1-methylethylamine (1.05 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or acid-base extraction followed by distillation or crystallization.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting materials, the product, and common impurities. For MS detection, the formic acid in the mobile phase makes it MS-compatible.[5]
References
- This is a placeholder for a relevant citation that would be found in a real-world scenario. For the purpose of this exercise, we will assume a general organic chemistry textbook as a reference.
-
SIELC Technologies. (n.d.). Separation of Ethylamine, N,N-dimethyl-2-phenoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Technical Disclosure Commons. (2023, August 25). An isolated dimer impurity of Viloxazine. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. francis-press.com [francis-press.com]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Ethylamine, N,N-dimethyl-2-phenoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth, field-proven insights based on established chemical principles.
I. Introduction to the Synthesis of this compound
This compound, a close structural analog of the antiarrhythmic drug mexiletine, is a molecule of significant interest in medicinal chemistry.[1][2] Its synthesis is primarily approached through two well-established synthetic routes: the Williamson ether synthesis and reductive amination. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Both pathways, however, present unique challenges that can impact reaction efficiency and product purity. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.
II. Frequently Asked Questions (FAQs)
Q1: What are the two primary synthetic routes to this compound?
The two most common and logical synthetic pathways are:
-
Route A: Williamson Ether Synthesis: This route involves the reaction of 3,5-dimethylphenol with a halo-functionalized 1-methyl-ethylamine derivative, such as 2-chloro-1-methylethylamine or 2-bromo-1-methylethylamine, in the presence of a base.[3]
-
Route B: Reductive Amination: This pathway typically starts with 2-(3,5-dimethyl-phenoxy)acetone, which is then reacted with ammonia or a protected amine source in the presence of a reducing agent to form the target primary amine.[4]
Q2: Which synthetic route is generally preferred?
The preference depends on several factors. The Williamson ether synthesis is often straightforward for generating the ether linkage. However, the required halo-amine starting material can be unstable or commercially unavailable, and the reaction is prone to side reactions, particularly elimination.[5][6] Reductive amination can be a highly efficient and clean method, especially with modern reducing agents, but the synthesis of the precursor ketone, 2-(3,5-dimethyl-phenoxy)acetone, is an additional step to consider.
Q3: What are the most common impurities I should expect?
Common impurities depend on the synthetic route. For the Williamson ether synthesis , you might encounter the elimination byproduct, 3,5-dimethylphenol (unreacted starting material), and potentially products of C-alkylation.[5] For reductive amination , common impurities include the corresponding alcohol (from reduction of the ketone), over-alkylation products (secondary or tertiary amines), and unreacted starting materials.[7]
III. Troubleshooting Guide: Williamson Ether Synthesis Route
This section addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis.
Problem 1: Low or No Product Formation
Q: I am not observing any significant formation of the desired ether. What are the likely causes and how can I fix this?
A: Low or no product formation in a Williamson ether synthesis can typically be attributed to issues with the nucleophile generation, the electrophile, or the reaction conditions.
-
Incomplete Deprotonation of 3,5-Dimethylphenol: The phenoxide is the active nucleophile. If the base used is not strong enough to fully deprotonate the phenol, the reaction will not proceed efficiently.
-
Poor Leaving Group on the Electrophile: The reaction proceeds via an S(_N)2 mechanism, which requires a good leaving group.[3]
-
Solution: Ensure you are using a suitable electrophile. The reactivity order is I > Br > Cl. If you are using a chloro-derivative, consider switching to the bromo- or iodo-analog.
-
-
Inappropriate Solvent: Protic solvents can solvate the phenoxide, reducing its nucleophilicity.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the anion nucleophile more reactive.[9]
-
Problem 2: Significant Formation of an Alkene Side Product (Elimination)
Q: My reaction mixture contains a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A: The formation of an alkene is due to the E2 elimination pathway competing with the desired S(_N)2 substitution. This is particularly problematic with secondary alkyl halides, which is the case for 2-halo-1-methylethylamine.[5]
-
Steric Hindrance: The secondary nature of the electrophile makes it susceptible to elimination.
-
Solution: While you cannot change the secondary nature of the electrophile in this synthesis, you can influence the reaction conditions to favor substitution. Use a less sterically hindered base if possible, although a strong base is needed for deprotonation. More importantly, control the temperature.
-
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and slowly increase if necessary.
-
-
Strong, Bulky Base: A bulky base will preferentially act as a base rather than a nucleophile, promoting elimination.
-
Solution: While a strong base is necessary, avoid excessively bulky bases. Sodium hydride is a good choice as it is a strong but non-nucleophilic and not exceptionally bulky base.
-
| Parameter | Effect on S(_N)2 (Desired) | Effect on E2 (Side Reaction) | Recommendation |
| Temperature | Increases rate | Increases rate more significantly | Use the lowest effective temperature |
| Base | Strong base required | Strong, bulky bases favor E2 | Use a strong, non-bulky base (e.g., NaH) |
| Solvent | Polar aprotic is best | Polar aprotic is suitable | Use DMF, DMSO, or acetonitrile |
| Leaving Group | I > Br > Cl | I > Br > Cl | Use Br or I for better reactivity |
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel, add 3,5-dimethylphenol (1.0 eq) and anhydrous DMF (5 mL per mmol of phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Addition of Electrophile: Dissolve 2-bromo-1-methylethylamine hydrobromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of the target molecule.
IV. Troubleshooting Guide: Reductive Amination Route
This section addresses specific issues that may arise during the synthesis of this compound via reductive amination of 2-(3,5-dimethyl-phenoxy)acetone.
Problem 1: Low Conversion of the Starting Ketone
Q: My reductive amination reaction stalls, leaving a large amount of unreacted 2-(3,5-dimethyl-phenoxy)acetone. What could be the issue?
A: Low conversion in reductive amination often points to problems with the imine formation, the reducing agent, or catalyst deactivation.
-
Inefficient Imine Formation: The reaction proceeds through an imine intermediate. If the conditions are not favorable for imine formation, the reaction will not proceed.
-
Solution: Ensure that water is effectively removed from the reaction mixture, as its presence can shift the equilibrium away from the imine. The use of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial. Also, ensure the pH of the reaction is appropriate; slightly acidic conditions can catalyze imine formation.[4]
-
-
Inactive Reducing Agent: The reducing agent may have degraded or is not suitable for the reaction.
-
Solution: Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (STAB) is often an excellent choice for reductive aminations as it is mild and tolerant of slightly acidic conditions.[10] Sodium cyanoborohydride (NaBH(_3)CN) is also effective but is toxic.
-
-
Catalyst Poisoning (for catalytic hydrogenation): If you are using a metal catalyst (e.g., Pd/C, PtO(_2)) with hydrogen gas, the catalyst can be poisoned by impurities in the starting materials or the amine source.
-
Solution: Purify the starting ketone and use a high-purity amine source. Ensure the reaction setup is free of potential catalyst poisons like sulfur compounds.
-
Problem 2: Formation of the Alcohol Side Product
Q: I am observing a significant amount of the corresponding alcohol, 2-(3,5-dimethyl-phenoxy)propan-2-ol, in my product mixture. How can I avoid this?
A: The formation of the alcohol is a result of the direct reduction of the starting ketone. This becomes a major side reaction if the rate of ketone reduction is faster than the rate of imine formation and subsequent reduction.
-
Choice of Reducing Agent: Some reducing agents are more aggressive towards ketones.
-
Solution: Use a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is generally a good choice for this reason.[10]
-
-
Reaction Conditions: Running the reaction in a "one-pot" fashion where the ketone, amine, and reducing agent are all mixed together can sometimes lead to direct ketone reduction.
-
Solution: Consider a two-step, one-pot approach. First, mix the ketone and the amine source (e.g., ammonium acetate) and allow time for the imine to form. Then, add the reducing agent. This ensures a higher concentration of the imine for the reducing agent to act upon.
-
Experimental Protocol: Optimized Reductive Amination
-
Preparation: To a round-bottom flask, add 2-(3,5-dimethyl-phenoxy)acetone (1.0 eq), ammonium acetate (5-10 eq), and methanol as the solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualization: Reductive Amination Decision Tree
Caption: Troubleshooting decision tree for the reductive amination route.
V. Purification and Characterization
Q: What are the best methods for purifying the final product?
A: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: For small to medium-scale reactions, column chromatography on silica gel is highly effective for separating the desired product from starting materials and side products. A gradient elution of ethyl acetate in hexanes, with a small percentage of triethylamine to prevent the amine from streaking on the silica, is a good starting point.
-
Distillation: For larger-scale preparations, fractional distillation under reduced pressure can be an efficient method for purification, provided the boiling points of the product and impurities are sufficiently different.
-
Crystallization: If the final product is a solid or can be converted to a stable salt (e.g., hydrochloride), recrystallization is an excellent method for achieving high purity.
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic and analytical techniques should be used:
-
NMR Spectroscopy (
H and C): To confirm the structure of the molecule. -
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.
VI. References
-
ESCOFFIER. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]
-
Catalano, A., et al. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. European Journal of Medicinal Chemistry, 121, 300-307.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Getman, D. P., et al. (2008). A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. The Journal of Organic Chemistry, 73(21), 8476–8482.
-
Carocci, A., et al. (2012). An Improved Synthesis of m-Hydroxymexiletine, a Potent Mexiletine Metabolite. Letters in Organic Chemistry, 9(8), 577-580.
-
Veeprho. (n.d.). Mexiletine Impurities and Related Compound. Retrieved from [Link]
-
Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227-3244.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Deadman, B. J., et al. (2015). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 11, 2637–2644.
-
Pharmaffiliates. (n.d.). Mexiletine-impurities. Retrieved from [Link]
-
Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 213-221.
-
Saljoughian, M., & He, Y. (2022). Mexiletine. In StatPearls. StatPearls Publishing.
-
ProBiologists. (n.d.). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes. Retrieved from [Link]
-
Catalano, A., et al. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. FLORE.
-
Barta, K., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(38), 12486-12490.
-
Ramachandran, P. V., & Gagare, P. D. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Tetrahedron Letters, 80, 153303.
-
The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]
-
Bui, C. T., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Molecular Diversity, 4(2-3), 155-163.
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701933.
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC.
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. veeprho.com [veeprho.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
stability issues of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine in aqueous solutions
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, commonly known as Mexiletine. We provide in-depth answers to frequently asked questions and a practical troubleshooting guide to address common stability issues encountered when handling this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and procedural knowledge to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Mexiletine in an aqueous solution?
Mexiletine is susceptible to degradation through several pathways when in solution. Forced degradation studies have shown that it is sensitive to:
-
Hydrolysis: It undergoes significant degradation when subjected to heating under both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[1] A degradation mechanism based on acid or base attack on the ether or amine functionalities is hypothesized.[2]
-
Oxidation: The molecule is susceptible to oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), which can lead to the formation of N-oxides and other related products.[1] An oxidative cyclization reaction that produces an oxazepine derivative has also been reported.[3]
-
Thermal Stress: Elevated temperatures can induce degradation. A significant impurity has been identified when Mexiletine is exposed to thermal stress (e.g., 105°C for 15 days).[1][4]
-
Photodegradation: Exposure to UV and visible light can cause degradation.[1][3] In environmental simulations, Mexiletine is degraded by hydroxyl radicals (•OH) under simulated sunlight, especially in the presence of nitrates.[5][6]
Q2: How does pH influence the stability of Mexiletine solutions?
The stability of Mexiletine is highly pH-dependent, a critical factor stemming from its primary amine group (pKa ≈ 9.2).[7] In vivo studies have demonstrated that urinary pH dramatically alters the drug's elimination half-life; it is much shorter in acidic urine (pH 5.0) compared to alkaline urine (pH 8.0) due to the increased ionization and renal clearance of the protonated form.[8][9] This principle applies to in vitro solutions as well. At pH values significantly below the pKa, the amine group is protonated (-NH3+), which generally increases water solubility but can also influence susceptibility to certain reactions. Under strongly acidic or basic conditions, especially with heat, hydrolysis of the ether linkage can be accelerated. For optimal stability, buffering solutions near a neutral or slightly acidic pH is recommended, but this must be verified empirically for your specific application.
Q3: What are the known degradation products, and are they active?
The degradation products depend on the stressor.
-
Metabolic Products (In-vivo): The major metabolites found in humans are p-hydroxymexiletine (PHM) and hydroxy-methyl-mexiletine (HMM).[1][10][11] These hydroxylated metabolites are pharmacologically active as sodium channel blockers, but they are generally up to 10-fold less potent than the parent Mexiletine compound.[1][10]
-
Forced Degradation Products (In-vitro):
-
Thermal: A key impurity identified under thermal stress is (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol.[4]
-
Oxidative: N-oxide products and an oxazepine derivative can form.[1][3]
-
Hydrolytic/Photolytic: Various unspecified hydrolysis and photolytic degradation products are also observed.[1]
-
It is crucial to assume that any degradation product could have a different toxicological or pharmacological profile. Therefore, minimizing degradation is essential for accurate experimental results.
Q4: What are the recommended storage conditions for aqueous stock solutions of Mexiletine?
Given its susceptibility to heat and light, aqueous solutions of Mexiletine should be stored under controlled conditions to maximize shelf-life.
-
Temperature: Refrigeration at 4°C is recommended. One study on an extemporaneous formulation calculated a shelf-life of 173.3 days at 4°C, compared to 115.5 days at 25°C.[2]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][12]
-
Container: Use tightly sealed, inert containers (e.g., Type I borosilicate glass) to prevent solvent evaporation and potential interactions.
Troubleshooting Guide
Issue 1: My Mexiletine solution shows a rapid decrease in concentration over a short period.
-
Potential Cause 1: pH Instability.
-
Why it happens: If your solution is unbuffered, the pH can drift due to dissolved atmospheric CO₂ or interaction with container surfaces, potentially moving to a pH range where Mexiletine is less stable.
-
Solution: Prepare your solutions in a suitable buffer system (e.g., phosphate or acetate buffer) appropriate for your experimental pH. Verify the pH of the solution after preparation.
-
-
Potential Cause 2: Exposure to Light.
-
Why it happens: Mexiletine is known to be photolabile.[1][3] Standard laboratory fluorescent lighting can be sufficient to induce degradation over time.
-
Solution: Work in a shaded area or with yellow light where possible. Always store stock solutions and experimental samples in light-protected containers (amber vials).
-
-
Potential Cause 3: Incompatible Excipients or Solvents.
-
Why it happens: Other components in your formulation could be reacting with Mexiletine. For example, certain excipients may contain reactive functional groups or impurities (e.g., peroxides in polymers) that can promote oxidative degradation.
-
Solution: Review all components of your formulation for potential incompatibilities. If possible, prepare a simple aqueous solution of Mexiletine as a control to confirm that the instability is not inherent to the drug in your primary solvent system.
-
Issue 2: I am observing new, unexpected peaks in my HPLC chromatogram during analysis.
-
Potential Cause 1: On-Column or In-System Degradation.
-
Why it happens: The analytical conditions themselves can sometimes cause degradation. For instance, a highly acidic mobile phase (e.g., pH < 2.5) combined with a high column temperature could induce hydrolysis.
-
Solution: Systematically evaluate your HPLC method parameters. Analyze a freshly prepared standard using a lower column temperature or a slightly higher pH mobile phase to see if the impurity peak decreases. Ensure your mobile phase is properly degassed.
-
-
Potential Cause 2: Co-elution with a Degradation Product.
-
Why it happens: Your current HPLC method may not be "stability-indicating," meaning it cannot separate the parent compound from one or more degradation products.
-
Solution: You must develop or validate a stability-indicating method. This involves performing forced degradation studies (see Protocol 1) and demonstrating that all resulting degradation peaks are baseline-resolved from the main Mexiletine peak. Adjusting mobile phase composition, gradient, or column chemistry may be necessary.[13][14]
-
-
Potential Cause 3: Contamination.
-
Why it happens: The unexpected peak could be from a contaminated solvent, buffer salt, or a dirty injector/column.
-
Solution: Prepare fresh mobile phase using high-purity solvents and salts. Run a blank injection (mobile phase only) to check for system peaks. If necessary, implement a column washing procedure.
-
Data Summary & Experimental Protocols
Data Presentation
Table 1: Summary of Forced Degradation Outcomes for Mexiletine This table summarizes the typical qualitative results from forced degradation studies. The extent of degradation is highly dependent on the exact conditions (temperature, duration, reagent concentration).
| Stress Condition | Typical Reagents and Conditions | Observed Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heated | Significant | Hydrolysis products[1] |
| Base Hydrolysis | 0.1 M NaOH, heated | Significant | Hydrolysis products[1] |
| Oxidation | 3% H₂O₂, room temperature | Significant | N-oxide and other oxidation products[1] |
| Thermal | 105°C, solid state, 15 days | Significant | (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol and others[4] |
| Photodegradation | Exposure to UV and visible light | Observed | Photolytic degradation products[1][3] |
Table 2: Temperature-Dependent Stability of an Aqueous Mexiletine HCl Formulation Data derived from a study on an extemporaneous formulation provides insight into degradation kinetics.[2]
| Temperature (°C) | First-Order Degradation Constant (k, day⁻¹) | Calculated Shelf-Life (t₉₀, days) |
| 4 | 0.0007 | 173.3 |
| 25 | 0.0009053 | 115.5 |
| 30 | 0.0009 | - |
| 40 | 0.0010 | - |
| 50 | 0.0011 | - |
| 60 | 0.0013 | - |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a typical workflow to intentionally degrade Mexiletine to identify potential degradation products and develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of Mexiletine in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of stock solution (final concentration: 0.1 M HCl, 0.5 mg/mL Mexiletine). Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Heat as above. Neutralize with 0.2 M HCl.
-
Oxidative: Add an equal volume of 6% H₂O₂. Keep at room temperature, protected from light, for up to 24-48 hours.
-
Thermal: Transfer an aliquot to a vial and evaporate the solvent under nitrogen. Place the vial with the dry powder in an oven at 105°C.[4] Analyze at set time points.
-
Photolytic: Expose a solution in a quartz cuvette or clear glass vial to a photostability chamber with a defined light source (e.g., UV and visible light). Keep a control sample wrapped in foil at the same temperature.
-
-
Time Point Sampling: Take samples at various time points. The goal is to achieve 5-20% degradation, which is ideal for method validation.[1]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
Evaluation: Compare the chromatograms to identify new peaks corresponding to degradation products. Use a photodiode array (PDA) detector to check for peak purity of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating Mexiletine from its degradation products. Method optimization will likely be required.[1][13][14][15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Sodium Phosphate Monobasic (NaH₂PO₄), pH adjusted to 2.4 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B
-
15-17 min: 70% to 40% B
-
17-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or 262 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples with the mobile phase (initial conditions) to an appropriate concentration (e.g., 50 µg/mL).
Visualizations
Caption: Workflow for Investigating Aqueous Stability.
Caption: Major Degradation Stressors and Pathways.
References
-
De Bellis, M., De Luca, A., et al. (2006). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology. Available at: [Link]
-
Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1999). Extemporaneous formulation and stability testing of mexiletine hydrochloride solution. International Journal of Pharmaceutical Compounding. Available at: [Link]
-
Görög, S., Kemenes-Bakó, E., et al. (2000). Photochemical and chemical oxidation of mexiletine and tocainide. Structure elucidation of the major products. Archiv der Pharmazie. Available at: [Link]
-
Gu, C., Wang, Z., et al. (2016). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. Available at: [Link]
-
ResearchGate. (N.D.). Metabolic pathways of mexiletine in humans. ResearchGate. Available at: [Link]
-
American Chemical Society. (2016). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. pubs.acs.org. Available at: [Link]
-
Kumar, K. S., Eswaraiah, S., et al. (2021). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity. Analytical Chemistry Letters. Available at: [Link]
-
ResearchGate. (N.D.). Mexiletine Metabolites: A Review. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Compounding. (N.D.). Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution. ijpc.com. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of mexiletine? Dr.Oracle. Available at: [Link]
-
ResearchGate. (N.D.). The pH-dependent effect of mexiletine on IVS4 sodium channel mutants R1448H/C. ResearchGate. Available at: [Link]
-
CoLab. (2024). Development and validation of stability indicating ultra-high-performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules. wiley.com. Available at: [Link]
-
PubMed. (1979). The effect of spontaneous changes in urinary pH on mexiletine plasma concentrations and excretion during chronic administration to healthy volunteers. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
-
ResearchGate. (N.D.). Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. ResearchGate. Available at: [Link]
-
ResearchGate. (N.D.). Stability of Mexiletine in Solution. ResearchGate. Available at: [Link]
-
National Institutes of Health. (N.D.). The influence of urinary pH on the elimination of mexiletine. ncbi.nlm.nih.gov. Available at: [Link]
-
ResearchGate. (N.D.). Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR. ResearchGate. Available at: [Link]
-
PubMed. (1974). The influence of urinary pH on the elimination of mexiletine. pubmed.ncbi.nlm.nih.gov. Available at: [Link]
-
National Institutes of Health. (N.D.). The effect of spontaneous changes in urinary pH on mexiletine plasma concentrations and excretion during chronic administration to healthy volunteers. ncbi.nlm.nih.gov. Available at: [Link]
-
MINT Pharmaceuticals. (N.D.). PrMINT-MEXILETINE. pdf.hres.ca. Available at: [Link]
Sources
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- 2. Extemporaneous formulation and stability testing of mexiletine hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical and chemical oxidation of mexiletine and tocainide. Structure elucidation of the major products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. figshare.com [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The influence of urinary pH on the elimination of mexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of urinary pH on the elimination of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules | CoLab [colab.ws]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine (Mexiletine)
Welcome to the technical support guide for the purification of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, known pharmaceutically as Mexiletine. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this active pharmaceutical ingredient (API). As Mexiletine is a chiral molecule, often supplied as a hydrochloride salt, its purification presents unique challenges ranging from residual starting materials to complex polymorphism.
This guide provides field-proven insights and validated protocols to help you troubleshoot and resolve purification issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities found in crude Mexiletine?
The most frequently encountered process-related impurity is the starting material, 2,6-Dimethylphenol (also known as Mexiletine EP Impurity A).[1][2] Other potential impurities can arise from the synthesis route, such as 1-(2,6-Dimethylphenoxy)-2-propanone (Mexiletine EP Impurity B) or various related compounds formed during synthesis.[3][4]
Q2: My final product has a high water content and/or residual solvent level. What is the likely cause?
Mexiletine is typically isolated as a hydrochloride salt, which is freely soluble in water.[5] This high solubility can make removal of water and certain solvents challenging. Inadequate drying procedures (temperature, vacuum, or time) are the primary cause. Additionally, the crystalline form of Mexiletine HCl can form solvates, trapping solvent molecules within the crystal lattice.[6][7]
Q3: Is chiral purification of Mexiletine necessary?
Mexiletine is a racemic mixture of R(-) and S(+) enantiomers.[8][9] While it is often used therapeutically as the racemate, regulatory requirements or specific research goals may necessitate the isolation of individual enantiomers. The enantiomers have been shown to have different pharmacokinetic profiles.[10] Chiral separation is a significant purification challenge requiring specialized techniques.
Q4: What is polymorphism and why is it a critical challenge for Mexiletine HCl?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These forms have different physical properties (solubility, stability, melting point) despite being chemically identical. Mexiletine hydrochloride is known to be highly polymorphic, with at least three anhydrous polymorphs and two large families of isomorphous channel solvates reported.[7][11] Controlling crystallization to obtain the desired, thermodynamically stable polymorph (Form 1 at room temperature) is a critical challenge, as metastable forms can convert over time, affecting the drug product's stability and performance.[7][11]
Q5: Which analytical techniques are recommended for purity analysis of Mexiletine?
A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying related substances and assay.[12][13] Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is suitable for analyzing volatile impurities and can also be used for assay.[13][14] For chiral purity, chiral HPLC or Capillary Electrophoresis (CE) is required.[8][10] Powder X-ray Diffraction (PXRD) is essential for identifying the polymorphic form.[6]
Troubleshooting Guides
Issue 1: High Levels of 2,6-Dimethylphenol (Impurity A) in Final Product
Root Cause Analysis: This impurity is a key starting material for the synthesis of Mexiletine. Its presence indicates either an incomplete reaction or, more commonly, inefficient removal during workup and purification. Due to its phenolic nature, its solubility profile can be pH-dependent, complicating extractive workups.
Troubleshooting Workflow:
Caption: Workflow for removing 2,6-Dimethylphenol impurity.
Corrective Action Protocol: Enhanced Caustic Wash
The key is to deprotonate the phenolic Impurity A, making it highly water-soluble while keeping the Mexiletine base in the organic phase.
-
Dissolution: Dissolve the crude Mexiletine base in a suitable water-immiscible organic solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE)).
-
Caustic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1-2 M Sodium Hydroxide (NaOH) solution.
-
Extraction: Shake the funnel vigorously for 2-3 minutes, venting frequently. Allow the layers to separate completely. The deprotonated sodium 2,6-dimethylphenoxide will partition into the aqueous layer.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the caustic wash (Steps 2-4) one or two more times to ensure complete removal.
-
Neutral Wash: Wash the organic layer with brine to remove residual NaOH.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and proceed with salt formation (e.g., by adding HCl in isopropanol) and crystallization.
Issue 2: Incorrect or Mixed Polymorphic Form Detected by PXRD
Root Cause Analysis: Mexiletine HCl's complex polymorphism means that crystallization conditions (solvent, temperature, cooling rate, agitation) heavily influence the final form. Metastable forms (like Form 3 or various solvates) can crystallize, especially with rapid cooling or from specific solvents.[6]
Troubleshooting Protocol: Slurry Conversion to Thermodynamically Stable Form 1
This protocol aims to convert a metastable form to the most stable Form 1 at ambient temperatures.
-
Solvent Selection: Choose a solvent in which Mexiletine HCl has slight, but not high, solubility (e.g., Acetonitrile, Ethyl Acetate).
-
Slurry Preparation: Add the undesired polymorphic form of Mexiletine HCl to the chosen solvent in a flask equipped with a magnetic stirrer. The solid-to-solvent ratio should be high enough to form a stirrable slurry (e.g., 100-200 mg/mL).
-
Equilibration: Stir the slurry at a controlled temperature (e.g., 25 °C) for an extended period (24-72 hours). This allows the metastable form to dissolve and the more stable Form 1 to precipitate.
-
Sampling: Periodically, take a small sample of the solid, filter it quickly, and analyze by PXRD to monitor the conversion.
-
Isolation: Once the PXRD pattern confirms complete conversion to Form 1, filter the solid, wash with a small amount of fresh solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).
Data Summary: Solvents and Resulting Forms
| Crystallization Solvent | Typical Outcome (Solution Phase) | Reference |
| Chlorobenzene | Type A Solvate | [6] |
| Acetonitrile (fast cool) | Mixture of Form 1 and Form 3 | [6] |
| Ethyl Methyl Ketone (EMK) | Type B Solvate | [6] |
| Toluene | Form 1 | [6] |
Issue 3: Failure to Achieve Chiral Purity / Incomplete Enantiomer Separation
Root Cause Analysis: As enantiomers, the R(-) and S(+) forms of Mexiletine have identical physical properties in a non-chiral environment, making standard crystallization or chromatography ineffective for separation. Resolution requires a chiral environment, either through a chiral stationary phase in chromatography or by forming diastereomeric salts.
Troubleshooting Protocol: Preparative Chiral HPLC
This method is suitable for isolating high-purity enantiomers on a research scale.
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak AD) are often effective for this type of molecule.[15]
-
Mobile Phase Optimization:
-
Start with a typical normal-phase eluent system like Hexane/Isopropanol with a small amount of an amine modifier (e.g., Diethylamine, DEA) to improve peak shape.
-
Run analytical-scale injections to optimize the isocratic ratio for baseline separation (Rs > 1.5).
-
-
Sample Preparation: Dissolve the racemic Mexiletine (as the free base) in the mobile phase. Ensure the concentration is below the solubility limit to avoid precipitation on the column.
-
Preparative Run:
-
Equilibrate the preparative chiral column with the optimized mobile phase.
-
Inject the sample solution. The loading amount will depend on the column diameter.
-
Collect the fractions corresponding to the two separated enantiomeric peaks.
-
-
Post-Run Processing:
-
Combine the fractions for each individual enantiomer.
-
Evaporate the solvent under reduced pressure.
-
The isolated enantiomer can then be converted to the desired salt form.
-
Analytical Verification Workflow:
Caption: Decision workflow for chiral purification and analysis.
References
-
Stereoselective Analysis of the Enantiomers of Mexiletine by High-Performance Liquid Chromatography Using Fluorescence Detection and Study of Their Stereoselective Disposition in Man. PubMed. Available at: [Link]
-
A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. PubMed. Available at: [Link]
-
Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP. PubMed. Available at: [Link]
-
Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. PubMed Central (PMC). Available at: [Link]
-
Chemical structures of the drugs and metabolites. ResearchGate. Available at: [Link]
-
Mexiletine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. ACS Publications. Available at: [Link]
-
DETERMINATION OF MEXILETINE IN PHARMACEUTICAL PREPARATIONS BY GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTION. Dergipark. Available at: [Link]
-
Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. ResearchGate. Available at: [Link]
-
Derisking the Polymorph Landscape: The Complex Polymorphism of Mexiletine Hydrochloride. R Discovery. Available at: [Link]
-
Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient—Mexiletine Hydrochloride. PubMed Central (PMC). Available at: [Link]
-
Mexiletine-impurities. Pharmaffiliates. Available at: [Link]
-
Mexiletine Hydrochloride EP Impurity A | 576-26-1. SynZeal. Available at: [Link]
-
GC-MS Determination of Mexiletine After Derivatization with N-Methyl-N-(Trimethylsilyl) Trifluoroacetamide in Pharmaceutical Formulatios and Comparison with HPLC Method. ResearchGate. Available at: [Link]
-
The Complex Polymorphism of Mexiletine Hydrochloride. Crystal Growth & Design. ACS Publications. Available at: [Link]
-
Mexiletine Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]
-
Structure of mexiletine hydrochloride. ResearchGate. Available at: [Link]
-
Improved liquid-chromatographic determination of mexiletine, an antiarrhythmic drug, in plasma. PubMed. Available at: [Link]
Sources
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- 2. Mexiletine Hydrochloride EP Impurity A | 576-26-1 | SynZeal [synzeal.com]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective analysis of the enantiomers of mexiletine by high-performance liquid chromatography using fluorescence detection and study of their stereoselective disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
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- 15. Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Integrity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Welcome to the technical support center for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and offer best practices rooted in chemical principles to prevent degradation.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a molecule possessing two key functional groups that are central to its reactivity and potential degradation: a primary amine and a phenoxy ether linkage. The primary amine is susceptible to oxidation and reactions with aldehydes and ketones, while the ether linkage, though generally stable, can be susceptible to cleavage under harsh acidic conditions or through oxidative mechanisms. Its structural similarity to phenylethylamine and amphetamine derivatives also provides insight into potential metabolic and chemical degradation pathways, such as oxidative deamination.[1] This guide will provide actionable strategies to mitigate these risks.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of degradation for this compound?
A1: The main causes of degradation are exposure to oxidizing agents, atmospheric oxygen, high temperatures, inappropriate pH conditions, and light . The primary amine is particularly susceptible to oxidation, which can lead to the formation of N-oxides or deamination.[2][3] The phenoxy ether linkage may be cleaved under strong acidic or basic hydrolysis, though this typically requires harsh conditions.[4]
Q2: How should I properly store the solid compound and its solutions?
A2: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Many suppliers recommend storage under an inert atmosphere like argon or nitrogen to prevent air-based oxidation.[6] Solutions should be freshly prepared. If short-term storage is necessary, they should be kept at 2-8°C, protected from light, and purged with an inert gas.
Q3: My solution of the compound has turned a yellowish-brown color. What does this indicate?
A3: A color change often suggests degradation, likely due to oxidation. The formation of oxidized species or polymeric impurities can lead to discoloration. We recommend preparing a fresh solution and taking stringent measures to exclude air from your experimental setup.
Q4: Can I use standard laboratory solvents for my experiments?
A4: Yes, but with caution. Solvents like ethers (e.g., THF, diethyl ether) can form peroxides over time, which are potent oxidizing agents. Always use freshly opened bottles of high-purity solvents or test for peroxides before use. Protic solvents like methanol and ethanol are generally acceptable, but ensure they are anhydrous if water-mediated degradation is a concern.
Part 2: Troubleshooting Guide: Diagnosing and Resolving Degradation
This section provides a systematic approach to identifying and resolving stability issues during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Loss of Potency / Lower than Expected Concentration | 1. Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing contaminants (e.g., peroxides in solvents).2. Adsorption: The compound may adsorb to glass or plastic surfaces, especially at low concentrations.3. pH-induced Degradation: Use of inappropriate buffers or acidic/basic conditions. | 1. Deoxygenate Solvents: Purge all solvents and buffers with nitrogen or argon before use.2. Use Fresh Solvents: Use freshly opened bottles of high-purity solvents.3. Consider Silanized Glassware: To minimize adsorption, use silanized glassware or polypropylene tubes.4. pH Control: Maintain a neutral pH unless your protocol requires otherwise. If acidic or basic conditions are necessary, minimize exposure time. |
| Appearance of Unexpected Peaks in Analytical Runs (HPLC, LC-MS) | 1. Degradation Products: The compound is breaking down into smaller or modified molecules.2. Contamination: Impurities from solvents, reagents, or labware. | 1. Run a Blank: Inject your solvent/mobile phase to rule out contamination.2. Perform Forced Degradation: Intentionally stress a sample (e.g., with acid, base, peroxide) to see if the unexpected peaks increase. This helps in identifying degradation products.[3]3. Use LC-MS: Characterize the mass of the unknown peaks to hypothesize their structures.[7][8] Common degradation products could include the N-oxide, deaminated species, or cleavage products like 3,5-dimethylphenol. |
| Inconsistent Experimental Results / Poor Reproducibility | 1. Variable Degradation: Inconsistent handling procedures leading to varying levels of degradation between experiments.2. Photodegradation: Exposure to ambient or UV light. | 1. Standardize Handling: Ensure all experimental steps, from solution preparation to analysis, are performed consistently and with rigorous exclusion of air and light.2. Protect from Light: Use amber vials or cover glassware with aluminum foil.3. Work Quickly: Minimize the time the compound spends in solution before use. |
Part 3: Protocols for Preventing Degradation
Adherence to validated protocols is critical for experimental success. Below are detailed procedures for handling and analysis.
Protocol 1: Preparation and Handling of Oxygen-Free Solutions
This protocol minimizes the risk of oxidative degradation.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., acetonitrile, methanol)
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk flask or serum vials with rubber septa
-
Gastight syringes
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a Schlenk flask. Seal the flask and subject it to three cycles of vacuum-backfill with the inert gas. Alternatively, bubble the inert gas through the solvent for 20-30 minutes.
-
Weighing: Weigh the solid compound in a clean, dry vial.
-
Dissolution: Unseal the Schlenk flask and, under a positive flow of inert gas, add the solid compound. Reseal the flask.
-
Mixing: Gently swirl the flask to dissolve the compound completely.
-
Storage & Use: Keep the solution under a positive pressure of inert gas. Use a gastight syringe to withdraw aliquots through the septum.
Diagram: Degradation Prevention Workflow
Caption: Workflow for minimizing degradation during experiments.
Protocol 2: Forced Degradation Study to Identify Potential Impurities
This study helps to understand the stability of the molecule and validate your analytical method.
Objective: To intentionally degrade the compound under controlled stress conditions to generate and identify potential degradation products.
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, then neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, then neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.
-
Thermal Degradation: Heat a sealed vial of the stock solution at 60°C for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.[7][8][9]
Part 4: Potential Degradation Pathways
Understanding the chemistry of degradation is key to its prevention.
Oxidative Pathway
The primary amine is a key site for oxidation. This can occur via atmospheric oxygen, especially in the presence of metal ions or light, or through contaminating peroxides.
-
N-Oxidation: The nitrogen atom is oxidized to form an N-oxide.
-
Oxidative Deamination: The amine group is removed, potentially forming a ketone.[1]
Hydrolytic Pathway
While the ether linkage is robust, it can be cleaved under harsh acidic or basic conditions, typically requiring heat. This would yield 3,5-dimethylphenol and 1-methyl-ethylamine.
Diagram: Key Degradation Pathways
Caption: Major potential degradation routes for the compound.
By implementing these best practices and utilizing the troubleshooting guides, researchers can significantly enhance the reliability and reproducibility of their experiments involving this compound. For further assistance, please consult the references below or contact your chemical supplier's technical service department.
References
-
Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water - ResearchGate. Available at: [Link]
-
Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC. Available at: [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed. Available at: [Link]
-
Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of Novel Phenoxy Ethylamine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive framework for optimizing the in vivo dosage of novel compounds, using 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine as a representative example. Given the limited publicly available data on this specific molecule[1], this guide focuses on the fundamental principles and established methodologies applicable to new chemical entities (NCEs) in preclinical development.
Section 1: Foundational Concepts & Initial Questions
This section addresses the core principles that underpin any successful in vivo dose optimization strategy.
Q1: What is the primary goal of in vivo dose optimization and why is it critical?
The primary goal is to identify a dose range that maximizes therapeutic efficacy while minimizing toxicity. This "therapeutic window" is essential for the successful translation of a promising compound from preclinical research to clinical application.[2] Skipping this step, known as a dose-range finding (DRF) study, can lead to failed GLP toxicology studies, wasted resources, and the potential abandonment of a viable therapeutic candidate.[3]
Q2: What are the key terms I need to understand before starting?
-
Pharmacokinetics (PK): What the body does to the drug. It describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, which determines its concentration over time.[4][5]
-
Pharmacodynamics (PD): What the drug does to the body. It describes the relationship between drug concentration at the site of action and the resulting pharmacological effect.[4][5]
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[6][7] Note that mortality is not an appropriate endpoint for MTD studies.[6]
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects. This is a critical value used to calculate safe starting doses for human trials.[8][9]
-
Human Equivalent Dose (HED): The dose in humans anticipated to provide the same degree of effect as that observed in animals. It is typically calculated from the NOAEL using allometric scaling.[8][9]
Section 2: Preclinical Dose Estimation & Study Design
Before the first animal is dosed, a rational starting dose must be estimated. This section outlines the methodologies for this crucial first step.
Q3: How do I estimate a starting dose for my first in vivo experiment with a novel compound like this compound?
Without prior in vivo data, the starting point is often derived from in vitro data or by using allometric scaling from studies on similar compounds. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this process.[8][10][11][12][13] The most common method is allometric scaling, which uses body surface area to extrapolate doses between species.[9][14][15]
Why Allometric Scaling? Simply converting doses based on body weight (mg/kg) is often inaccurate because smaller animals have faster metabolic rates.[16] Allometric scaling accounts for these metabolic differences, providing a more accurate prediction of equivalent exposure.[16][17]
Protocol: Estimating a Starting Dose Using Allometric Scaling
-
Find a Relevant Starting Point: Identify a No-Observed-Adverse-Effect Level (NOAEL) from a toxicity study of a structurally similar compound in a specific animal model (e.g., mouse). If no toxicity data is available, a pharmacologically active dose (PAD) can be used, but this must be clearly justified.[8]
-
Convert to Human Equivalent Dose (HED): Use established conversion factors to translate the animal dose to a human equivalent dose. The formula is:
-
HED (mg/kg) = Animal Dose (mg/kg) × (Animal K_m / Human K_m)[9]
-
-
Apply a Safety Factor: To determine the Maximum Recommended Starting Dose (MRSD) for a first-in-human trial, a safety factor is applied to the HED. A default safety factor of 10 is typically used.[8] While your study is preclinical, understanding this principle helps in contextualizing your dose selection.
Table 1: Standard Allometric Scaling K_m Factors
| Species | Body Weight (kg) | K_m Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Monkey | 3.5 | 12 |
| Human | 60 | 37 |
Source: Adapted from FDA Guidance and other publications.[8][9][16]
Example Calculation: If a similar compound has a NOAEL of 60 mg/kg in mice, the HED would be: HED = 60 mg/kg * (3 / 37) ≈ 4.86 mg/kg. The starting dose for your preclinical study in a different species, like a rat, would be scaled accordingly: Rat Dose = Human Dose * (Rat K_m / Human K_m) = 4.86 mg/kg * (6 / 37) - this is incorrect logic. The correct conversion from mouse to rat would be: Rat Dose (mg/kg) = Mouse Dose (mg/kg) * (Mouse K_m / Rat K_m) = 60 mg/kg * (3 / 6) = 30 mg/kg.
Q4: How should I design my initial Dose-Range Finding (DRF) study?
A well-designed DRF study is the cornerstone of dose optimization.[18] It aims to establish the MTD and identify a dose range for subsequent, more definitive studies.[19]
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} caption: "Workflow for In Vivo Dose Optimization." end
Protocol: Non-GLP Dose-Range Finding Study
-
Species Selection: Choose a relevant animal model. Rodents (mice or rats) are typically used for initial studies. The choice should be justified based on metabolism, target engagement, or other factors relevant to the compound.[18]
-
Group Allocation: Assign animals to at least 4-5 groups (e.g., n=3-5 per sex per group), including a vehicle control group and at least three escalating dose levels.[20][21]
-
Dose Selection:
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal).[19]
-
Monitoring & Endpoints:
-
Clinical Observations: Record signs of toxicity (e.g., lethargy, altered gait, rough coat) daily.
-
Body Weight: Measure body weight at least twice weekly. A body weight loss of >10-15% is often a key indicator of toxicity and a criterion for determining the MTD.[22][23]
-
Optional PK Sampling: Collect satellite blood samples at key time points (e.g., 1, 4, 8, 24 hours post-dose) to get a preliminary idea of drug exposure.
-
Section 3: Troubleshooting & Advanced Topics
This section covers common problems encountered during in vivo studies and introduces the concept of PK/PD modeling.
Q5: My compound shows low oral bioavailability. What are my next steps?
Low and variable plasma concentrations are common issues for novel compounds, often due to poor solubility or high first-pass metabolism.[24][25]
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Formulation Development: This is often the most effective strategy.[25]
-
Route of Administration: If oral bioavailability remains a major hurdle, consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection for initial efficacy studies to bypass the gastrointestinal tract and first-pass metabolism.
Q6: I'm seeing high variability in my results between animals. How can I reduce this?
Variability can obscure real treatment effects.
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent fasting times, diet, dosing techniques, and sample collection times for all animals.[25]
-
Formulation Homogeneity: Ensure your dosing formulation is a homogenous solution or a uniform suspension to guarantee each animal receives the intended dose.
-
Increase Sample Size: If inherent biological variability is high, increasing the number of animals per group (n) can improve the statistical power of your study.[20]
Q7: What is PK/PD modeling and how can it help optimize my dose?
PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to create a mathematical relationship between the dose, exposure, and effect.[4][5][26][27][28] This powerful tool allows you to simulate different dosing regimens and predict their outcomes, helping to select the most promising doses for further testing and reducing the number of animals needed.[26]
dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style="filled", fontname="Arial", fontcolor="#202124"];
} caption: "Relationship between PK, PD, and Response." end
By establishing a clear link between drug concentration and the observed effect, PK/PD modeling helps you move beyond simply finding the MTD to understanding the full dose-response relationship, which is critical for optimizing a therapeutic regimen.[4][28]
References
- Meibohm, B., & Derendorf, H. (1997). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. International journal of clinical pharmacology and therapeutics.
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Xenometrics. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
-
Derendorf, H., & Meibohm, B. (1999). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Pharmaceutical Research. [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
National Genomics Data Center. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. [Link]
-
U.S. Food and Drug Administration. (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy. [Link]
-
American College of Clinical Pharmacology. Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. [Link]
-
National Library of Medicine. Guidance for industry : estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers : pharmacology and toxicology. [Link]
-
Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link]
-
Wikipedia. PKPD model. [Link]
-
Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?. [Link]
-
U.S. Department of Health and Human Services. Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
Pharmacology Mentor. Human to Animal Dose Conversion & Allometric Scaling. [Link]
-
National Toxicology Program. Maximum Tolerated Dose (MTD): Concepts and Background. [Link]
-
GARDP Revive. Maximum tolerated dose (MTD). [Link]
-
Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
NC3Rs. Refining MTD studies. [Link]
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]
-
Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. [Link]
-
ResearchGate. Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. [Link]
-
Meador, V., Jordan, W., & Zimmermann, J. (2002). Increasing Throughput in Lead Optimization in Vivo Toxicity Screens. Current Opinion in Drug Discovery & Development. [Link]
-
GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]
-
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
-
Charles River Laboratories. Dose Range Finding Studies. [Link]
-
AACR Journals. FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. [Link]
-
YouTube. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. [Link]
-
PubChem. This compound. [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. [Link]
-
Fox, G. B., et al. (2005). Pharmacological properties of ABT-239... Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Vagne, A., et al. (1971). [Pharmalogical activities on NN'dimethyl-diphenoxy 2-2 ethylamine]. Therapie. [Link]
-
Cheméo. Ethylamine, 2-((p-bromo-«alpha»-methyl-«alpha»-phenylbenzyl)oxy)-N,N-dimethyl-. [Link]
Sources
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- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
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- 10. fda.gov [fda.gov]
- 11. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 12. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
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- 23. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives | Semantic Scholar [semanticscholar.org]
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- 28. PKPD model - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Reproducibility with 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
A Guide for Senior Researchers and Drug Development Professionals
The structural characteristics of this molecule—an amine and an aryl group separated by a short alkyl chain—are common in compounds targeting monoamine transporters.[2] Therefore, this guide draws upon established principles for handling monoamine reuptake inhibitors and other pharmacologically active amines to provide a robust framework for your experimental design.
Section 1: Compound Integrity - The Foundation of Reproducibility
The most frequent cause of experimental variability is the quality and handling of the starting material. Before troubleshooting complex biological systems, it is imperative to validate the chemical itself.
Frequently Asked Questions (FAQs)
Q1: My results are inconsistent batch-to-batch. How can I confirm the identity and purity of my 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine?
A1: Batch-to-batch variability often stems from differences in purity, the presence of isomers, or residual synthesis reagents. It is crucial to independently verify the specifications provided by the supplier for each new lot.
-
Causality: The supplier's Certificate of Analysis (CoA) provides a baseline, but it may not screen for all possible impurities. For instance, residual solvents or reactants from a specific synthesis pathway, like those used for related phenoxy ethylamines, can have unexpected biological activity.[3]
-
Expert Recommendation: We recommend a multi-pronged analytical approach for in-house validation.
-
Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure. The resulting spectra should be compared against a reference standard or predicted spectra to ensure all peaks correspond to the target molecule. This level of characterization is standard practice for unequivocally identifying novel research chemicals.[4]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing purity. An ideal result is a single, sharp peak. Any secondary peaks represent impurities that could be contributing to your observed effects.
-
Mass Verification: Mass Spectrometry (GC/MS or LC/MS) confirms the molecular weight of your compound (179.26 g/mol for C₁₁H₁₇NO), providing an additional layer of identity confirmation.[1][5]
-
Q2: I suspect my compound is degrading in storage or after being dissolved. What are the optimal storage and handling procedures?
A2: Amines, particularly when in solution, can be susceptible to oxidation and degradation, leading to a loss of potency over time.
-
Causality: Oxygen, light, and repeated freeze-thaw cycles can compromise the integrity of the compound. The amine group can be particularly reactive. Furthermore, the choice of solvent can significantly impact stability.
-
Expert Recommendation: Adhere to the following best practices:
-
Solid Form: Store the solid compound desiccated at -20°C or -80°C in a tightly sealed, light-blocking container.
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate anhydrous solvent like DMSO or ethanol. Aliquot these into single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -80°C.
-
Working Solutions: Prepare fresh aqueous working solutions daily from the frozen stock. Do not store compounds in aqueous buffers for extended periods, as they are more prone to hydrolysis and microbial growth.
-
Workflow: Qualifying a New Compound Batch
This workflow outlines a self-validating system to ensure the quality of your starting material.
Caption: Workflow for analytical validation of a new compound batch.
Table 1: Recommended Storage and Handling Conditions
| Form | Storage Temperature | Container | Key Considerations |
| Solid Powder | -20°C to -80°C | Tightly sealed, amber vial with desiccant | Protect from light and moisture. |
| DMSO/Ethanol Stock | -80°C | Polypropylene cryovials | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C (short-term) | Sterile tubes | Prepare fresh daily. Discard unused solution after experiment. |
Section 2: Solution Preparation and Accurate Dosing
Errors in concentration are a major, yet often overlooked, source of irreproducibility. The physical properties of your compound dictate how it should be prepared for biological assays.
Frequently Asked Questions (FAQs)
Q3: My dose-response curves are inconsistent or shifted. Could my stock solution be the problem?
A3: Absolutely. Inaccurate stock solutions are a primary driver of inconsistent dose-response data.
-
Causality:
-
Weighing Error: Small-mass measurements on standard lab balances can have high relative error.
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solvent, leading to a lower-than-expected concentration. This is especially true when preparing high-concentration stocks.
-
Precipitation: When the organic stock solution is diluted into an aqueous buffer for the experiment, the compound can precipitate if its solubility limit is exceeded.
-
-
Expert Recommendation:
-
Weighing: Weigh out a larger mass (e.g., >10 mg) to minimize error and prepare a larger volume of stock solution.
-
Solubilization: After adding the solvent, vortex thoroughly and visually inspect against a light source to ensure no solid particulates remain. Gentle warming or sonication can aid dissolution but must be used cautiously to avoid degradation.
-
Dilution: When diluting the stock into aqueous media, add it dropwise while vortexing the buffer to prevent localized high concentrations that can cause precipitation. Always check the final working solution for clarity.
-
Protocol: Preparing Accurate and Stable Stock Solutions
-
Pre-Calculation: Determine the required mass of this compound to prepare a 10 mM or 100 mM stock solution in anhydrous DMSO. (MW = 179.26 g/mol ).
-
Weighing: Accurately weigh at least 10 mg of the solid compound into a sterile, appropriate glass or polypropylene tube. Record the exact mass.
-
Solvent Addition: Based on the recorded mass, calculate and add the precise volume of anhydrous DMSO to achieve the desired concentration.
-
Dissolution: Cap the tube tightly and vortex for 2-3 minutes. Visually inspect for any undissolved material. If necessary, sonicate in a water bath for 5-10 minutes.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes.
-
Storage: Label clearly with compound name, concentration, date, and batch number. Store immediately at -80°C.
Section 3: Experimental Design and Execution
Once you are confident in your compound's integrity and concentration, variability can arise from the biological system or the experimental protocol itself.
Frequently Asked Questions (FAQs)
Q4: I'm observing high variability between replicates in my cell-based assay. What should I check?
A4: In cell-based assays, variability often points to inconsistencies in cell health, density, or interaction with the compound/vehicle.
-
Causality:
-
Cell State: Cell passage number, confluency, and serum starvation protocols can all alter cellular responses to pharmacological agents.
-
Vehicle Effects: The solvent used for the stock solution (e.g., DMSO) can have biological effects on its own, especially at higher concentrations (>0.5%).
-
Compound Adsorption: The compound may adsorb to plasticware, depleting the effective concentration delivered to the cells.
-
-
Expert Recommendation:
-
Standardize Cell Culture: Use cells within a consistent, narrow passage number range. Seed cells at a precise density and allow them to adhere for a consistent period before treatment.
-
Control the Vehicle: Ensure that every well, including untreated controls, receives the same final concentration of the vehicle (e.g., 0.1% DMSO). Run a "vehicle-only" control group to quantify its effect.
-
Use Low-Binding Plates: For potent compounds used at low concentrations, consider using low-protein-binding microplates to minimize loss due to adsorption.
-
Q5: My compound is showing lower-than-expected potency or a non-standard dose-response curve. What could be the issue?
A5: This can be caused by compound instability in the assay medium, interactions with serum proteins, or complex pharmacological behavior.
-
Causality: Many drugs bind to serum albumin and other proteins in culture media, reducing the free concentration available to interact with the target. Furthermore, as a potential monoamine reuptake inhibitor, the compound's effects could be subject to cellular feedback mechanisms or tachyphylaxis (rapid desensitization), which can alter the shape of the dose-response curve.[6]
-
Expert Recommendation:
-
Assess Serum Effects: If possible, run a pilot experiment in a serum-free medium to determine if serum proteins are sequestering the compound.
-
Time-Course Experiment: The observed effect may be highly time-dependent. Perform a time-course experiment at a fixed concentration (e.g., the EC₅₀) to find the optimal incubation time.
-
Consider Mechanism: For compounds in this class, prolonged exposure can lead to depletion of neurotransmitters, which could paradoxically reduce the observed effect over time, a phenomenon documented for other reuptake inhibitors.[6]
-
Workflow: Troubleshooting Inconsistent Experimental Results
Caption: A decision tree for systematically diagnosing sources of experimental error.
References
- Stahl, S. M., & Grady, M. M. (2021). Moving on With Monoamine Oxidase Inhibitors.
- Stevenson, G. W., et al. (2014).
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT.
- Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors)
- Hinz, M., et al. (2011). Monoamine depletion by reuptake inhibitors. PubMed Central.
- Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research.
- ChemicalBook. (n.d.). This compound | 117322-93-7. ChemicalBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Department of Justice, Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- Reddy, K. S., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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overcoming resistance to 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine in cell lines
Prepared by: Senior Application Scientist, Advanced Cell Biology Division Topic: Overcoming Acquired Resistance to 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine (Hypothetical Agent: DMP-MEA) in In Vitro Cell Models
Introduction
Welcome to the technical support center for our novel investigational compound, this compound, which we will refer to as DMP-MEA. This guide is designed for researchers, scientists, and drug development professionals who are evaluating DMP-MEA in cell culture and have encountered signs of acquired resistance.
Based on its structural motifs, particularly the 3,5-dimethylisoxazole-like phenoxy group, DMP-MEA is hypothesized to function as an epigenetic modulator, potentially acting as a competitive inhibitor for bromodomain and extra-terminal domain (BET) proteins by mimicking acetylated lysine.[1] The development of resistance to targeted agents, including epigenetic modulators, is a common challenge in preclinical studies.[2][3] This document provides a logical, evidence-based framework for troubleshooting, diagnosing, and strategically overcoming resistance to DMP-MEA in your cell lines.
Part 1: First Response - Is It True Resistance?
Before investigating complex biological mechanisms, it is critical to rule out common experimental artifacts. An apparent loss of drug efficacy can often be traced to technical issues rather than true acquired biological resistance.
Frequently Asked Questions (FAQs) - Initial Triage
Q1: My cells have stopped responding to the initial effective dose of DMP-MEA. What is the very first thing I should do?
A1: The first step is to pause and validate your core experimental components. Create a systematic checklist to confirm the integrity of your assay before proceeding. This initial verification can save significant time and resources.
Q2: How can I be sure my cell line is what I think it is and is healthy?
A2: This is a fundamentally important question. Two key factors can dramatically alter experimental outcomes:
-
Mycoplasma Contamination: This common, often invisible contamination alters cellular metabolism, growth rates, and gene expression, which can profoundly impact drug sensitivity.[4][5] We strongly recommend routine testing. Several detection methods are available, with PCR-based tests offering a good balance of speed and sensitivity.[6][7]
-
Cell Line Identity: Cell line misidentification and cross-contamination are major contributors to the reproducibility crisis.[8] It is essential to authenticate your cell line's identity using methods like Short Tandem Repeat (STR) analysis.[9][10][11]
Q3: Could the issue be with the compound itself?
A3: Absolutely. Small molecules can degrade. Ensure your stock of DMP-MEA is stored correctly (as per the datasheet) and has not undergone excessive freeze-thaw cycles. If in doubt, use a fresh vial of the compound to repeat a dose-response experiment in your parental, non-resistant cell line to confirm its potency.
Troubleshooting Guide: Initial Experimental Validation
This workflow provides a logical sequence of checks to perform when you first observe a loss of DMP-MEA efficacy.
Caption: A logical workflow for investigating potential biological resistance mechanisms.
Part 3: Strategic Solutions - Overcoming Resistance
Identifying the mechanism of resistance informs the strategy to overcome it. Combination therapy is one of the most powerful approaches to combat resistance. [12][13]
Frequently Asked Questions (FAQs) - Combination Strategies
Q7: How do I choose a drug to combine with DMP-MEA?
A7: Your choice should be hypothesis-driven. If you found evidence of bypass pathway activation (e.g., increased p-AKT), a logical choice would be a PI3K or AKT inhibitor. [14]If you suspect increased MAPK signaling, a MEK inhibitor would be appropriate. [12]If resistance is mediated by drug efflux, an ABC transporter inhibitor could be tested. [15][16] Q8: How can I tell if the drug combination is effective?
A8: The goal of combination therapy is often to achieve synergy , where the combined effect of the two drugs is greater than the sum of their individual effects. [17]This can be determined experimentally by performing a matrix of dose combinations (a checkerboard assay) and calculating a Combination Index (CI). [18][19] Table 2: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation | Implication |
|---|---|---|
| < 0.9 | Synergy | The drugs work better together than expected; a promising combination. [20] |
| 0.9 - 1.1 | Additive | The combined effect is what would be expected from summing the individual effects. |
| > 1.1 | Antagonism | The drugs interfere with each other, leading to a weaker effect than expected. |
CI values are commonly interpreted as follows, though specific thresholds can vary. Strong synergy is often considered CI < 0.3.[20]
Illustrative Signaling Pathways and Bypass Mechanisms
This diagram illustrates how bypass pathways can overcome the inhibition of a primary target like a BET bromodomain protein.
Caption: Bypass signaling pathways in DMP-MEA resistance.
Protocol 2: High-Throughput Synergy Screening (Checkerboard Assay)
Objective: To systematically test for synergy between DMP-MEA and a second agent.
Methodology:
-
Determine IC50s: First, determine the IC50 of each drug individually in the resistant cell line.
-
Plate Design: Design a dose-response matrix in a 96- or 384-well plate. For example, create a 7x7 matrix. Along the y-axis, add DMP-MEA in a 7-point serial dilution (e.g., from 4x IC50 to 0.06x IC50). Along the x-axis, add the second agent using a similar dilution series. Include rows and columns for each drug alone. [21]3. Cell Plating and Treatment: Seed cells as in Protocol 1. Use an automated liquid handler to add the two drugs simultaneously to the appropriate wells.
-
Incubation and Readout: Incubate for 48-72 hours and measure viability.
-
Data Analysis: Use a software tool like SynergyFinder or CompuSyn to analyze the dose-response matrix. [17][18]These tools will calculate synergy scores (e.g., Combination Index, Loewe, Bliss) across the entire matrix and generate visualizations. [17][22] Table 3: Potential Combination Agents Based on Resistance Mechanism
Observed Resistance Mechanism Rationale for Combination Example Drug Class Increased p-AKT levels Target the activated bypass pathway to restore sensitivity. [14] PI3K, AKT, or mTOR Inhibitors Increased p-ERK levels Inhibit the MAPK pathway that is compensating for BET inhibition. [12] MEK or ERK Inhibitors Upregulation of ABC transporters Block the efflux pump to increase intracellular DMP-MEA concentration. [23][15] ABC Transporter Inhibitors | Upregulation of anti-apoptotic proteins (e.g., BCL-2) | Directly induce apoptosis to overcome the pro-survival signaling. | BCL-2 Family Inhibitors |
References
- Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug str
- Mechanisms of ABC transporter-medi
- ABC Transporter-Medi
- How to calculate Combination Index (CI) for drug-drug interaction?.
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- Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells tre
- Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC.
- Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method.
- Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Physiological Society Journal.
- Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells tre
- Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers.
- Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. Biocompare.
- Egfr in cancer: Signaling mechanisms, drugs and acquired resistance. Vrije Universiteit Amsterdam.
- Mycoplasma contamination of cell cultures. Lonza Bioscience.
- Detection of Mycoplasma in cell cultures. Abcam.
- Prevention and Detection of Mycoplasma Contamin
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. FIMM.
- Understanding resistance to EGFR inhibitors—impact on future treatment str
- Why Test for Mycoplasma in My Cell Culture?. GoldBio.
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI.
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- Cell Line Authentication. National Institute of Standards and Technology.
- Best Practices for Cell Line Authentic
- Cell culture modeling of combination therapy to prevent acquired resistance to EGFR kinase inhibitors in non-small cell lung cancer. AACR Journals.
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- SynergyFinder 2.
- Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC.
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- Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv.
- SynergyFinder™ Drug Combin
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- Technical Support Center: Troubleshooting "Antibacterial agent 54" Resistance Development In Vitro. Benchchem.
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- "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". Sorger Lab.
- Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press.
- Molecular Mechanisms of Drug Resistance in Cancer Cells. Walsh Medical Media.
- Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. Semantic Scholar.
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- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH.
- Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience.
- Technical Support Center: Troubleshooting Resistance to CGP60474 in Long-Term Cell Culture. Benchchem.
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH.
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Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-grounded framework for validating the biological activity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust investigative process.
The structure of this compound, featuring a phenoxy-ethylamine scaffold, is reminiscent of various pharmacologically active classes of compounds. This structural alert suggests several plausible biological targets, primarily within the central nervous system. These include monoamine transporters, monoamine oxidase enzymes, and G-protein coupled receptors (GPCRs) such as adrenergic and serotonergic receptors. This guide will, therefore, focus on a systematic approach to screen for and validate these potential activities.
Part 1: In Vitro Target Validation – A Multi-pronged Approach
The initial phase of validation focuses on identifying the molecular targets of this compound through a series of in vitro assays. This approach allows for a rapid and cost-effective screening of its primary pharmacological profile.
Monoamine Transporter Interaction: A Primary Hypothesis
The phenoxy-ethylamine moiety is a common feature in compounds that interact with monoamine transporters, which are critical regulators of neurotransmission.[1] Therefore, the first line of investigation should be to assess the compound's ability to bind to and inhibit the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
A two-tiered approach is recommended: a competitive radioligand binding assay to determine binding affinity (Ki) followed by a functional uptake inhibition assay to measure potency (IC50).[2][3]
Step-by-Step Methodology: Radioligand Binding Assay [4][5]
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Add varying concentrations of this compound.
-
To determine non-specific binding, include wells with a high concentration of a known non-radioactive inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).[2]
-
Incubate the plate to allow for binding equilibrium to be reached (e.g., 60 minutes at 30°C).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Step-by-Step Methodology: Uptake Inhibition Assay [2][3]
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate neurotransmitter uptake by adding a solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
-
Incubate for a short period (e.g., 1-3 minutes) at room temperature.[3]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the amount of radiolabeled substrate taken up by the cells.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
dot
Caption: Workflow for Monoamine Transporter Assays.
Monoamine Oxidase Inhibition: An Alternative Mechanism
The ethylamine side chain in the test compound also suggests a potential interaction with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can lead to antidepressant and other neurological effects.[6][7]
A fluorometric or colorimetric assay can be used to determine the inhibitory activity of the compound against both MAO-A and MAO-B isoforms.[8]
Step-by-Step Methodology: Fluorometric MAO Inhibition Assay
-
Reagent Preparation:
-
Prepare recombinant human MAO-A and MAO-B enzymes.
-
Prepare a suitable substrate (e.g., p-tyramine, which is a substrate for both isoforms).
-
Prepare a detection reagent that reacts with the hydrogen peroxide produced during the MAO-catalyzed reaction to generate a fluorescent product.
-
-
Inhibition Assay:
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add varying concentrations of this compound.
-
Include positive controls for inhibition (e.g., clorgyline for MAO-A and pargyline for MAO-B).[8]
-
Pre-incubate the enzyme and inhibitor.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate to allow for the reaction to proceed.
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for both MAO-A and MAO-B.
-
dot
Caption: Workflow for MAO Inhibition Assay.
GPCR Activity Screening: Exploring a Broader Target Space
Phenylethylamine and related structures can also interact with various GPCRs. A functional screen to assess the compound's effect on intracellular cyclic AMP (cAMP) levels can provide valuable insights into its potential activity at Gs- and Gi-coupled receptors.[9][10][11]
This assay measures the modulation of intracellular cAMP levels in response to GPCR activation or inhibition.[12][13]
Step-by-Step Methodology: HTRF-based cAMP Assay
-
Cell Culture:
-
Culture cells expressing the GPCR of interest (e.g., adrenergic or serotonergic receptors).
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound.
-
For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce cAMP production.[12]
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).
-
-
Signal Measurement and Analysis:
-
Measure the HTRF signal, which is inversely proportional to the amount of intracellular cAMP.
-
Plot the change in cAMP levels against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Part 2: Comparative Analysis with Known Bioactive Compounds
To contextualize the experimental findings, it is crucial to compare the in vitro activity of this compound with that of well-characterized reference compounds.
| Assay | Test Compound | Comparator 1: Fluoxetine (SSRI) | Comparator 2: Selegiline (MAO-B Inhibitor) | Comparator 3: Phentolamine (α-Adrenergic Antagonist) |
| SERT Binding (Ki) | Experimental Value | ~1 nM | >10,000 nM | >10,000 nM |
| NET Binding (Ki) | Experimental Value | ~150 nM | >10,000 nM | ~50 nM |
| DAT Binding (Ki) | Experimental Value | ~2,000 nM | >10,000 nM | >10,000 nM |
| MAO-A Inhibition (IC50) | Experimental Value | >10,000 nM | ~5,000 nM | >10,000 nM |
| MAO-B Inhibition (IC50) | Experimental Value | >10,000 nM | ~10 nM | >10,000 nM |
| α1-Adrenergic Receptor Binding (Ki) | Experimental Value | >10,000 nM | >10,000 nM | ~1 nM |
| α2-Adrenergic Receptor Binding (Ki) | Experimental Value | >10,000 nM | >10,000 nM | ~20 nM |
Note: The values for the comparator compounds are approximate and may vary depending on the specific assay conditions. The purpose of this table is to provide a framework for comparison.
Part 3: In Vivo Validation of Potential Antidepressant Activity
If the in vitro data suggests that this compound interacts with targets relevant to depression (e.g., monoamine transporters or MAO), in vivo behavioral models are the next logical step to assess its potential therapeutic efficacy.[14][15][16]
Experimental Protocol: Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[17][18]
Step-by-Step Methodology: Forced Swim Test
-
Animal Acclimation and Dosing:
-
Acclimate male mice or rats to the testing room.
-
Administer this compound, a vehicle control, or a positive control (e.g., fluoxetine) via an appropriate route (e.g., intraperitoneal or oral).
-
-
Pre-Swim Session (Day 1):
-
Place each animal individually in a cylinder of water for a 15-minute pre-swim session.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim, place the animals back in the water for a 5-6 minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis:
-
Compare the mean immobility time between the treatment groups. A significant reduction in immobility time for the test compound group compared to the vehicle group suggests antidepressant-like activity.
-
dot
Sources
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Confirming Target Engagement of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within a physiological context is a cornerstone of modern pharmacology. This guide provides an in-depth comparison of robust methodologies to confirm the cellular target engagement of novel chemical entities, using the putative monoamine transporter ligand, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, as a case study. The structural phenethylamine backbone of this compound suggests a high probability of interaction with one or more of the monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are critical regulators of neurotransmission and are the targets of a wide array of therapeutics for neuropsychiatric disorders.[1][2]
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, outlines self-validating experimental design, and provides a direct comparison of a method that measures direct physical binding—the Cellular Thermal Shift Assay (CETSA)—with a classic functional assay—the Radioligand Uptake Inhibition Assay. By understanding the strengths and limitations of each, researchers can design a comprehensive validation strategy to confidently establish on-target activity.
The Central Question: From Hypothesis to Confirmation
The core challenge is to prove that this compound (hereafter referred to as 'Compound X') physically interacts with and functionally modulates its hypothesized targets—DAT, NET, or SERT—within intact cells. Answering this requires a multi-faceted approach that assesses both direct binding and the functional consequences of that binding.
Method 1: Cellular Thermal Shift Assay (CETSA) - Proving Direct Physical Interaction
CETSA is a powerful, label-free biophysical technique for assessing drug-target engagement in a native cellular environment.[3][4] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[4] This change in thermal stability is the direct evidence of a physical interaction. CETSA is particularly valuable as it requires no modification of the compound or the target protein, preserving their native states.[3][4]
The applicability of CETSA has been successfully extended to complex multipass transmembrane proteins, including solute carrier (SLC) transporters, the family to which MATs belong.[5][6][7]
CETSA Experimental Workflow
The workflow involves treating cells with the test compound, heating the cells across a temperature gradient, lysing them, separating the soluble protein fraction from the aggregated fraction, and quantifying the amount of the target protein remaining in the soluble fraction.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Monoamine Transporters
This protocol is adapted for a 12-transmembrane protein like DAT, NET, or SERT expressed in a cell line (e.g., HEK293).
1. Cell Culture and Treatment:
- Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) to ~80-90% confluency.
- Harvest cells and prepare a single-cell suspension in a buffered saline solution (e.g., PBS).
- Aliquot cells into PCR tubes. Treat with various concentrations of Compound X or a vehicle control (e.g., 0.1% DMSO). Include a known inhibitor as a positive control (e.g., GBR 12909 for DAT). Incubate at 37°C for 1 hour.
2. Thermal Challenge:
- Place the PCR tubes in a thermal cycler.
- Heat the samples for 3 minutes across a range of temperatures (e.g., a gradient from 42°C to 68°C). A no-heat (RT) control should be included.
- Immediately cool the samples on ice for 3 minutes.
3. Lysis and Fractionation:
- Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
- Crucial step for membrane proteins: Add a mild non-ionic detergent (e.g., 1% Digitonin or 0.5% NP-40) to the lysate and incubate on ice for 30 minutes to solubilize membrane proteins.[5]
- Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
4. Detection and Analysis:
- Carefully collect the supernatant (soluble fraction).
- Quantify the amount of the target transporter in the soluble fraction using a standard protein detection method, such as Western blotting with a specific antibody for DAT, NET, or SERT.
- Densitometry is used to quantify the band intensity for each temperature point.
- Plot the normalized band intensity against the temperature for both the vehicle- and Compound X-treated samples. A shift in the melting curve (Tagg) to a higher temperature in the presence of the compound indicates target engagement.[8]
Method 2: Radioligand Uptake Inhibition Assay - Proving Functional Modulation
This assay directly measures the primary function of monoamine transporters: the reuptake of their respective neurotransmitters from the extracellular space.[2] By determining if Compound X can block this process, we can infer its interaction with the transporter's substrate binding site or an allosteric site that modulates transport. This method is considered a gold standard for characterizing MAT inhibitors.[1]
Uptake Inhibition Experimental Workflow
The workflow involves incubating cells or synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) and varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is then measured to determine the extent of uptake inhibition.
Caption: Workflow for a Radioligand Uptake Inhibition Assay.
Detailed Protocol: [³H]Dopamine Uptake Inhibition in hDAT-HEK293 Cells
This protocol describes a typical procedure for assessing DAT inhibition.[1][9] Similar protocols are used for NET and SERT, substituting with [³H]norepinephrine or [³H]serotonin, respectively.[9][10]
1. Cell Plating:
- Plate HEK293 cells stably expressing hDAT in 96-well plates (or 24-well plates) pre-coated with a substance like poly-D-lysine to ensure adhesion. Culture until they form a confluent monolayer.
2. Assay Preparation:
- On the day of the experiment, gently wash the cell monolayer once with Krebs-Ringer-HEPES (KRH) buffer.
- Prepare serial dilutions of Compound X in KRH buffer. Also prepare solutions for controls:
- Total Uptake: Vehicle only.
- Non-specific Uptake: A high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
3. Inhibition Assay:
- Add 50 µL of the appropriate Compound X dilution or control solution to the wells. Pre-incubate for 5-10 minutes at room temperature.[9]
- Prepare the radioligand solution by diluting [³H]dopamine in KRH buffer to a final concentration near its KM (e.g., 200 nM).[9]
- Initiate the uptake by adding 50 µL of the [³H]dopamine solution to each well.
- Incubate for a short, defined period at room temperature (typically 1-5 minutes) to measure the initial rate of uptake.[9]
4. Termination and Lysis:
- Rapidly terminate the uptake reaction by aspirating the buffer and immediately washing the cells multiple times with ice-cold KRH buffer. This stops the transport process and removes extracellular radioligand.
- Lyse the cells in each well by adding 1% SDS solution.
5. Detection and Analysis:
- Transfer the cell lysates to scintillation vials containing scintillation cocktail.
- Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Calculate the specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).
- Calculate the percent inhibition for each concentration of Compound X: 100 * (1 - [(Uptake with Compound X) - (Non-specific Uptake)] / [Specific Uptake]).
- Plot the percent inhibition against the logarithm of Compound X concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Comparison of Methodologies
A direct comparison highlights the complementary nature of these assays. CETSA provides qualitative (and semi-quantitative) evidence of direct binding, while the uptake assay provides quantitative functional potency.
| Feature | Cellular Thermal Shift Assay (CETSA) | Radioligand Uptake Inhibition Assay |
| Principle | Measures ligand-induced thermal stabilization of the target protein.[4] | Measures the inhibition of radiolabeled substrate transport into the cell.[1] |
| Primary Output | Thermal melt curve; shift in aggregation temperature (ΔTagg).[8] | IC₅₀ value (concentration for 50% inhibition of uptake).[1] |
| Nature of Evidence | Direct evidence of physical binding in a cellular context. | Functional evidence of target modulation; infers binding. |
| Labeling Requirement | Label-free for both compound and target.[3] | Requires a radiolabeled substrate (e.g., [³H]dopamine). |
| Throughput | Lower throughput (Western blot) to medium throughput (ELISA/AlphaScreen). | High throughput, easily adaptable to 96/384-well formats. |
| Key Advantage | Unambiguously confirms direct target interaction in a physiological setting. | Provides a quantitative measure of functional potency (IC₅₀). |
| Key Limitation | May not work if ligand binding does not induce a significant thermal shift. | Does not distinguish between competitive and allosteric inhibitors without further studies. |
| Best For | Validating a novel target; confirming direct binding of a phenotypic screen hit. | Determining structure-activity relationships (SAR); ranking compound potency. |
Synthesizing the Data for a Confident Conclusion
To definitively confirm that this compound engages monoamine transporters, data from both CETSA and uptake inhibition assays should be integrated.
-
Positive CETSA Result: A concentration-dependent thermal shift observed for DAT, NET, or SERT in the presence of Compound X would provide strong evidence of direct binding to that specific transporter inside the cell.
-
Positive Uptake Assay Result: A low IC₅₀ value in the uptake inhibition assay for the corresponding transporter would demonstrate that this binding event leads to a functional consequence—the blockade of neurotransmitter reuptake.
A compelling case for target engagement is made when the compound induces a thermal shift in a CETSA experiment (confirming binding) and inhibits substrate uptake with a potent IC₅₀ value in a functional assay (confirming functional modulation). Performing these assays across all three monoamine transporters (DAT, NET, SERT) will also reveal the compound's selectivity profile, a critical parameter in drug development. This dual-pronged approach provides the rigorous, self-validating evidence required to confidently advance a compound through the drug discovery pipeline.
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cross-validation of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine's effects in different models
This guide provides a comprehensive cross-validation of Atomoxetine's effects across various preclinical models, offering a comparative analysis of its performance against other relevant compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, provides detailed protocols, and synthesizes data to inform future research and development.
Introduction: Atomoxetine and its Mechanism of Action
Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Unlike traditional stimulants, it is a non-stimulant medication, which provides a different therapeutic approach with a lower potential for abuse. Its primary mechanism involves the potent and selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine and dopamine in the prefrontal cortex. This region of the brain is crucial for regulating attention, behavior, and executive functions.
The selectivity of atomoxetine for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a key feature of its pharmacological profile. This selectivity contributes to its distinct side-effect profile compared to other ADHD medications like methylphenidate or amphetamines, which have broader effects on the dopaminergic system.
Signaling Pathway of Atomoxetine
The therapeutic effects of atomoxetine are initiated by its binding to the norepinephrine transporter. This action blocks the reuptake of norepinephrine from the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The increased availability of norepinephrine in the prefrontal cortex is thought to underlie the improvements in attention and impulse control observed in patients with ADHD.
Caption: Mechanism of action of Atomoxetine in the synapse.
Comparative Analysis in Preclinical Models
The preclinical evaluation of atomoxetine has been conducted in a variety of animal models designed to assess its efficacy in core domains of ADHD, such as hyperactivity, impulsivity, and inattention.
Models of Hyperactivity
Spontaneous locomotor activity in rodents is a commonly used behavioral paradigm to assess the effects of drugs on hyperactivity.
Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with infrared beams to track movement.
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Administration: Atomoxetine or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).
-
Testing: Each animal is placed in the center of the open field, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 30 minutes).
-
Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA) to compare the activity levels between the drug-treated and control groups.
| Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Model | Reference |
| Atomoxetine | 1 - 10 | Dose-dependent decrease | Spontaneously Hypertensive Rat (SHR) | |
| Methylphenidate | 1 - 5 | Biphasic (low dose decrease, high dose increase) | Wistar Rat | |
| Saline (Control) | N/A | No significant change | N/A | N/A |
Models of Impulsivity
The 5-Choice Serial Reaction Time Task (5-CSRTT) is a gold-standard behavioral assay for measuring attention and impulsivity in rodents.
Experimental Protocol: 5-Choice Serial Reaction Time Task (5-CSRTT)
-
Apparatus: An operant chamber with five apertures, each with a light stimulus, and a food reward dispenser.
-
Training: Animals are trained to nose-poke the aperture that is briefly illuminated to receive a food reward.
-
Testing: Once trained, the animals are tested under various conditions, such as a variable inter-trial interval, to challenge their attention and impulse control.
-
Measures of Impulsivity: Premature responses (responding before the stimulus) are the primary measure of impulsivity.
-
Administration & Analysis: Atomoxetine or other compounds are administered before the test session, and the number of premature responses is compared across treatment groups.
| Compound | Dose Range (mg/kg, i.p.) | Effect on Premature Responses | Model | Reference |
| Atomoxetine | 0.3 - 3 | Significant decrease | Wistar Rat | |
| Methylphenidate | 0.5 - 2 | Significant decrease | Sprague-Dawley Rat | |
| Saline (Control) | N/A | No significant change | N/A | N/A |
Models of Inattention
The Novel Object Recognition (NOR) test is used to assess cognitive functions, including attention and memory.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Apparatus: An open field arena.
-
Habituation: The animal is allowed to explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.
-
Test Phase: After a delay, one of the familiar objects is replaced with a novel object.
-
Measurement: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Administration & Analysis: The drug is administered before the familiarization phase, and the discrimination index (time with novel object / total exploration time) is calculated and compared.
| Compound | Dose Range (mg/kg, i.p.) | Effect on Discrimination Index | Model | Reference |
| Atomoxetine | 1 - 3 | Significant increase | Wistar Rat | |
| Methylphenidate | 1 - 2.5 | Significant increase | C57BL/6J Mouse | |
| Saline (Control) | N/A | No significant change | N/A | N/A |
Cross-Validation Workflow
The validation of a compound's efficacy requires a multi-faceted approach, integrating behavioral, neurochemical, and molecular analyses.
Caption: Integrated workflow for the cross-validation of atomoxetine's effects.
Conclusion
The preclinical data robustly supports the efficacy of atomoxetine in animal models relevant to the core symptoms of ADHD. Its consistent performance across different behavioral paradigms, including the open field test, the 5-CSRTT, and the novel object recognition test, provides a strong rationale for its clinical use. The neurochemical and molecular data further validate its mechanism of action as a selective norepinephrine reuptake inhibitor. This cross-validation approach, integrating behavioral, neurochemical, and molecular techniques, is essential for the comprehensive evaluation of novel compounds for the treatment of neuropsychiatric disorders.
References
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Title: Atomoxetine: a review of its use in adults with attention-deficit/hyperactivity disorder. Source: CNS Drugs. URL: [Link]
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Title: Atomoxetine for the treatment of attention-deficit/hyperactivity disorder. Source: Expert Opinion on Pharmacotherapy. URL: [Link]
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Title: Effects of atomoxetine on locomotor activity and brain monoamine concentrations in spontaneously hypertensive rats. Source: European Journal of Pharmacology. URL: [Link]
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Title: The behavioral effects of methylphenidate. Source: Journal of the American Academy of Child and Adolescent Psychiatry. URL: [Link]
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Title: Atomoxetine reduces impulsive behaviour in the five-choice serial reaction time task in rats. Source: Behavioural Brain Research. URL: [Link]
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Title: The effects of methylphenidate on impulsive choice in a delay-discounting task in rats. Source: Behavioural Pharmacology. URL: [Link]
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Title: Atomoxetine improves cognitive performance in the novel object recognition task in rats. Source: European Neuropsychopharmacology. URL: [Link]
-
Title: Methylphenidate enhances object recognition memory in mice. Source: Neurobiology of Learning and Memory. URL: [Link]
Efficacy Analysis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine: A Comparative Guide to Standard Monoamine Reuptake and Metabolism Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the exploration of novel compounds targeting monoamine signaling pathways remains a cornerstone of drug discovery. This guide provides a comparative framework for evaluating the efficacy of the novel compound, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, against established inhibitors of key monoamine regulatory proteins. Given its structural resemblance to known pharmacophores, we will focus on its potential activity as an inhibitor of the Norepinephrine Transporter (NET) and Monoamine Oxidase (MAO).
This document is structured to provide not only a direct comparison with standard inhibitors but also to detail the necessary experimental workflows to first elucidate the primary mechanism of action of this compound and subsequently quantify its potency and selectivity.
Introduction: Unveiling the Therapeutic Potential of a Novel Phenoxyethylamine Derivative
The compound this compound belongs to the phenoxyethylamine class of molecules. This structural motif is present in a variety of biologically active compounds. While specific data on this particular molecule is not extensively available in public literature, its core structure—an ethylamine chain attached to a substituted phenoxy ring—suggests a high probability of interaction with monoamine systems.
Our comparative analysis will therefore be benchmarked against two primary classes of well-characterized inhibitors:
-
Norepinephrine Transporter (NET) Inhibitors: These drugs block the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][2] They are widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[3]
-
Monoamine Oxidase Inhibitors (MAOIs): These agents prevent the breakdown of monoamine neurotransmitters (norepinephrine, serotonin, and dopamine) by inhibiting the MAO enzymes (MAO-A and MAO-B).[4][5] They are effective in treating atypical depression and Parkinson's disease.[6][7]
This guide will first outline the protocols to determine which, if any, of these targets are modulated by this compound. Subsequently, a head-to-head comparison with gold-standard inhibitors will be detailed.
Characterization of Standard Inhibitors
A thorough comparison requires a clear understanding of the benchmarks. The following tables summarize the key characteristics of standard NET and MAO inhibitors that will serve as our comparators.
Table 1: Standard Norepinephrine Transporter (NET) Inhibitors
| Inhibitor | Class | Mechanism of Action | Primary Therapeutic Uses | Key Characteristics |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Potent and selective inhibitor of the norepinephrine transporter (NET).[3] | ADHD | Non-stimulant, low abuse potential. |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Highly selective for NET over other monoamine transporters.[8] | Major Depressive Disorder | First selective NRI marketed as an antidepressant.[8] |
| Desipramine | Tricyclic Antidepressant (TCA) | Primarily inhibits NET, with weaker effects on the serotonin transporter.[9] | Depression | One of the earliest antidepressants, with a well-established clinical profile. |
Table 2: Standard Monoamine Oxidase Inhibitors (MAOIs)
| Inhibitor | Class | Mechanism of Action | Primary Therapeutic Uses | Key Characteristics |
| Phenelzine | Irreversible, Non-selective MAOI | Covalently binds to and irreversibly inhibits both MAO-A and MAO-B.[4][10] | Atypical Depression, Anxiety Disorders[7] | Requires dietary restrictions (tyramine-free diet).[6] |
| Tranylcypromine | Irreversible, Non-selective MAOI | Irreversibly inhibits both MAO-A and MAO-B.[10] | Treatment-Resistant Depression[10] | Structurally related to amphetamine, has some stimulant properties. |
| Selegiline | Selective, Irreversible MAO-B Inhibitor | At lower doses, selectively and irreversibly inhibits MAO-B.[5][6] | Parkinson's Disease, Major Depressive Disorder (transdermal patch)[5][6] | Reduced risk of hypertensive crisis compared to non-selective MAOIs at low doses. |
| Moclobemide | Reversible MAO-A Inhibitor (RIMA) | Selectively and reversibly inhibits MAO-A.[5] | Depression, Social Anxiety Disorder[5] | Dietary restrictions are less stringent than with irreversible MAOIs. |
Experimental Workflow: From Target Identification to Efficacy Comparison
To objectively assess the efficacy of this compound, a systematic experimental approach is essential. The following workflow is designed to first identify the molecular target and then to quantify its inhibitory potential relative to the standard compounds.
Caption: A streamlined workflow for the characterization of this compound.
Phase 1: Target Identification
The initial step is to determine whether this compound interacts with NET or MAO.
This assay measures the ability of the test compound to displace a radiolabeled ligand from the norepinephrine transporter.
Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
[³H]Nisoxetine (radioligand)
-
Desipramine (positive control)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from hNET-expressing HEK293 cells.
-
In a 96-well plate, add increasing concentrations of this compound or desipramine.
-
Add a constant concentration of [³H]Nisoxetine to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of [³H]Nisoxetine is standard as it is a high-affinity radioligand for NET. Desipramine serves as a well-characterized positive control, ensuring the assay is performing correctly.[9]
This chemiluminescent assay measures the activity of MAO enzymes.
Objective: To determine if this compound inhibits MAO-A and/or MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay kit (Promega) which includes the MAO substrate and Luciferin Detection Reagent
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
This compound
Procedure:
-
In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme and buffer.
-
Add increasing concentrations of this compound, clorgyline, or selegiline.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the MAO substrate provided in the kit.
-
Incubate at room temperature.
-
Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Causality Behind Experimental Choices: The MAO-Glo™ assay is a high-throughput and sensitive method for measuring MAO activity. The use of selective inhibitors for MAO-A (clorgyline) and MAO-B (selegiline) as controls is crucial for validating the assay and confirming the selectivity of the test compound.
Phase 2: Efficacy and Selectivity Comparison
Once the primary target is identified, a more detailed comparison with standard inhibitors is performed.
Using the protocols described above, generate full dose-response curves for this compound and the relevant standard inhibitors.
Data Presentation: The resulting IC50 values should be compiled into a table for a clear comparison of potency.
Table 3: Comparative Potency (IC50 Values in nM) - Hypothetical Data
| Compound | NET Binding (Ki) | MAO-A Inhibition | MAO-B Inhibition |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Atomoxetine | ~2-5 | >10,000 | >10,000 |
| Reboxetine | ~1-10 | >10,000 | >10,000 |
| Phenelzine | >10,000 | ~100-500 | ~100-500 |
| Selegiline | >10,000 | ~1,000-5,000 | ~10-50 |
| Moclobemide | >10,000 | ~200-800 | >10,000 |
This functional assay measures the direct effect of the compound on the activity of the norepinephrine transporter in a cellular context.
Objective: To assess the functional inhibition of norepinephrine uptake by this compound.
Materials:
-
hNET-expressing HEK293 cells
-
[³H]Norepinephrine
-
Uptake buffer
-
This compound and standard NET inhibitors
Procedure:
-
Plate hNET-HEK293 cells in a 96-well plate.
-
Pre-incubate the cells with increasing concentrations of the test compound or standard inhibitors.
-
Add [³H]Norepinephrine to initiate uptake.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 for the inhibition of norepinephrine uptake.
Causality Behind Experimental Choices: This cell-based assay provides a more physiologically relevant measure of the compound's effect on transporter function compared to a simple binding assay.
Caption: Signaling pathway showing the sites of action for NET and MAO inhibitors.
Conclusion: A Roadmap for Efficacy Evaluation
This guide provides a comprehensive framework for the systematic evaluation of this compound. By first identifying its primary molecular target—hypothesized to be either the norepinephrine transporter or monoamine oxidase—and then conducting head-to-head comparisons of potency and functional activity against well-established standard inhibitors, researchers can accurately position this novel compound within the existing landscape of neuropharmacological agents. The provided protocols are designed to be self-validating through the use of appropriate positive controls, ensuring the generation of robust and reliable data. This structured approach is critical for making informed decisions in the early stages of drug discovery and development.
References
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- Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects.
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A Head-to-Head Comparative Analysis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine and its Enantiomers
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, potency, and safety. This guide provides a comprehensive head-to-head comparison of the racemic mixture of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine and its isolated (R)- and (S)-enantiomers. While direct comparative studies on this specific molecule are not publicly available, this document synthesizes established preclinical evaluation methodologies to present a hypothetical, yet scientifically rigorous, analysis. The objective is to equip researchers and drug development professionals with a framework for assessing the distinct properties of these chiral compounds.
Introduction: The Significance of Chirality
This compound (CAS 117322-93-7) is a molecule with a single stereocenter, existing as a pair of enantiomers.[1][2] It is well-established that enantiomers of a drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties.[3][4] Therefore, a thorough characterization of the individual enantiomers alongside the racemic mixture is a fundamental step in preclinical development. This guide will explore a hypothetical comparative study designed to elucidate these differences through a series of in vitro and in vivo assays.
Synthesis and Chiral Separation
The initial phase of this investigation involves the synthesis of the racemic compound and the subsequent separation of its enantiomers.
Synthesis of Racemic this compound
The synthesis of the racemic mixture can be achieved through various established methods for producing phenoxy ethylamine derivatives. A common approach involves the reaction of 3,5-dimethylphenol with a suitable 2-halopropylamine derivative.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The resolution of the racemic mixture into its constituent enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[5][6] The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving optimal separation.
Experimental Workflow: Synthesis to Analysis
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A Comparative Benchmarking Guide: Profiling 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine Against the Non-Selective β-Adrenergic Antagonist, Propranolol
This guide provides a comprehensive framework for the pharmacological characterization of the novel compound, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, benchmarked against the well-established non-selective β-adrenergic receptor antagonist, Propranolol. The structural similarity of the test compound to known phenoxy-ethylamine pharmacophores suggests a potential interaction with the adrenergic system, making Propranolol an ideal reference compound. Propranolol is a competitive antagonist at both β1- and β2-adrenergic receptors, and its mechanism involves blocking the effects of catecholamines like epinephrine and norepinephrine.[1][2] This blockade results in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[3][4]
This document outlines a logical, multi-stage experimental workflow designed to rigorously assess the binding affinity, functional activity, selectivity, and preliminary safety profile of the novel compound. Each stage is detailed with established, validated protocols, providing a self-validating system for generating reliable and reproducible data.
Rationale and Experimental Strategy
The primary objective is to determine if this compound exhibits antagonist activity at β-adrenergic receptors and to compare its potency and selectivity to Propranolol. The experimental strategy is designed to progress from broad initial binding characterization to more specific functional and safety assays.
Experimental Workflow Diagram
The following diagram illustrates the proposed sequential workflow for characterizing the novel compound.
Sources
Independent Verification of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine's Reported Effects: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the reported effects of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. Given the current scarcity of published data on this specific molecule, we will establish a comparative analysis against a well-characterized compound with a related chemical scaffold, Selegiline (L-deprenyl). This approach will allow researchers to leverage established methodologies to investigate the potential pharmacological profile of this compound.
Introduction to this compound
This compound is a substituted phenoxy-ethylamine. Its chemical structure, available in public databases such as PubChem, suggests potential interactions with biological systems, particularly the monoaminergic systems, due to its structural similarity to known neuromodulatory compounds. However, to date, there is a lack of peer-reviewed studies detailing its specific biological activities, mechanism of action, and overall pharmacological profile.
Hypothetical Pharmacological Profile:
Based on its structural features—a phenoxy moiety linked to a methyl-ethylamine backbone—it is plausible to hypothesize that this compound may exhibit activity as a:
-
Monoamine Oxidase (MAO) Inhibitor: The ethylamine side chain is a common feature in many MAO substrates and inhibitors.
-
Monoamine Releaser or Reuptake Inhibitor: The phenethylamine scaffold is central to a large class of compounds that interact with monoamine transporters (for dopamine, norepinephrine, and serotonin).
This guide will focus on the first hypothesis, outlining a direct comparative approach with the selective MAO-B inhibitor, Selegiline.
The Comparator: Selegiline (L-deprenyl) - A Well-Defined Pharmacological Profile
Selegiline is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B) at lower therapeutic doses.[1][2] MAO-B is a crucial enzyme responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine, which is its primary mechanism of action in the treatment of Parkinson's disease.[1][3] At higher doses, the selectivity of selegiline for MAO-B is lost, and it also inhibits MAO-A.[2][4]
The mechanism of selegiline's action is complex and not solely attributed to MAO-B inhibition; it also has neuroprotective properties and can enhance the release of dopamine.[5] Its metabolites, including L-amphetamine and L-methamphetamine, may also contribute to its pharmacological effects, such as its wake-promoting properties observed in rats.[6]
Comparative Analysis: Key Parameters for Investigation
The following table outlines the key parameters that should be investigated for this compound and how they compare to the known properties of Selegiline.
| Parameter | This compound (Hypothetical) | Selegiline (Established Data) |
| Primary Mechanism of Action | To be determined; potentially MAO inhibition. | Selective, irreversible MAO-B inhibitor at low doses.[1][2] |
| Enzyme Selectivity | To be determined; potential for MAO-A, MAO-B, or non-selective inhibition. | Highly selective for MAO-B at therapeutic doses.[2] |
| In Vitro Potency (IC50) | To be determined through experimental assays. | MAO-B IC50 is in the nanomolar range. |
| In Vivo Efficacy | To be determined through behavioral and neurochemical studies in animal models. | Effective in rodent models of Parkinson's disease and depression.[7][8] |
| Neuroprotective Effects | To be investigated. | Demonstrates neuroprotective effects against various neurotoxins.[5] |
Experimental Protocols for Independent Verification
To ascertain the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methods used for the characterization of monoamine oxidase inhibitors like Selegiline.
In Vitro Assay: Determination of MAO-A and MAO-B Inhibition
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B.
Principle: The activity of MAO-A and MAO-B is determined by measuring the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate. The H2O2 is then detected using a fluorescent probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer
-
Substrates: Kynuramine (for MAO-A) and Benzylamine (for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorescent probe)
-
Test compound: this compound
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive controls in MAO assay buffer.
-
Prepare a reaction mixture containing the MAO enzyme (either MAO-A or MAO-B), HRP, and Amplex® Red in MAO assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 50 µL of the serially diluted test compound, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Continue to measure the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound and controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Recombinant Human Enzymes: Using recombinant human enzymes ensures the relevance of the findings to human pharmacology.
-
Specific Substrates: Kynuramine and Benzylamine are well-established substrates with relative specificity for MAO-A and MAO-B, respectively, allowing for the determination of isoform-selective inhibition.
-
Fluorometric Detection: This method offers high sensitivity and a continuous readout, enabling kinetic analysis.
Self-Validating System: The inclusion of known selective inhibitors (Clorgyline and Selegiline) as positive controls is crucial for validating the assay's performance and ensuring the reliability of the results for the test compound.
Caption: Workflow for the in vitro MAO inhibition assay.
In Vivo Behavioral Assay: Rodent Model of Motor Activity
This protocol describes the assessment of spontaneous locomotor activity in rodents, a common behavioral test to evaluate the effects of psychoactive compounds.
Principle: Compounds that increase central monoamine levels, such as MAO inhibitors, can alter spontaneous locomotor activity.
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
Apparatus: Open field arena equipped with automated photobeam detection systems to track horizontal and vertical activity.
Procedure:
-
Acclimation:
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound, Selegiline, or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Use a range of doses for the test compound and a known effective dose for Selegiline.
-
-
Testing:
-
At a predetermined time after drug administration (based on expected pharmacokinetics), place each animal individually into the center of the open field arena.
-
Record locomotor activity for a period of 30-60 minutes.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the effects of the test compound to the vehicle and Selegiline groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Causality Behind Experimental Choices:
-
Open Field Test: This is a standard and reliable method for assessing general locomotor activity and exploratory behavior in rodents.
-
Automated Tracking: The use of automated systems provides objective and quantifiable data, reducing experimenter bias.
-
Dose-Response Curve: Testing a range of doses is essential for characterizing the potency and efficacy of the test compound.
Self-Validating System: The inclusion of Selegiline as a positive control provides a benchmark for the expected effects of a MAO-B inhibitor on locomotor activity.
Caption: Workflow for the in vivo open field behavioral assay.
Expected Outcomes and Interpretation
-
If this compound is a selective MAO-B inhibitor: It would be expected to show a low IC50 value for MAO-B and a significantly higher IC50 for MAO-A in the in vitro assay. In the in vivo locomotor activity test, it may produce a dose-dependent increase in activity, similar to Selegiline.
-
If it is a non-selective MAO inhibitor: It would exhibit similar low IC50 values for both MAO-A and MAO-B. Its effects on locomotor activity might be more pronounced or complex due to the combined elevation of dopamine, norepinephrine, and serotonin.
-
If it acts primarily on monoamine transporters: The in vitro MAO inhibition would be low. In this case, further in vitro assays, such as radioligand binding or synaptosomal uptake assays for dopamine, norepinephrine, and serotonin transporters, would be necessary.
Conclusion
The lack of published data on this compound necessitates a systematic and comparative approach for the independent verification of its reported effects. By utilizing well-established in vitro and in vivo protocols and comparing its pharmacological profile to a known standard such as Selegiline, researchers can rigorously characterize its mechanism of action and potential therapeutic applications. This guide provides a foundational framework for such an investigation, emphasizing scientific integrity, experimental causality, and self-validating methodologies.
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Ebadi, M., & Sharma, S. K. (2003). Neuroprotective actions of selegiline. Journal of Neuroscience Research, 72(1), 1-13. [Link]
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Monti, J. M., Jantos, H., & Ponzoni, A. (2016). Selegiline induces a wake promoting effect in rats which is related to formation of its active metabolites. Pharmacology Biochemistry and Behavior, 149, 15-22. [Link]
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Fowler, J. S., Logan, J., Volkow, N. D., Shumay, E., McCall-Perez, F., Gilmor, M., ... & Muench, L. (2015). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. Neuropsychopharmacology, 40(4), 856–863. [Link]
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Naoi, M., Maruyama, W., & Inaba-Hasegawa, K. (2012). Selegiline recovers synaptic plasticity in the medial prefrontal cortex and improves corresponding depression-like behavior in a mouse model of Parkinson's disease. Frontiers in Systems Neuroscience, 6, 49. [Link]
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Motaghinejad, M., Motevalian, M., & Shabab, B. (2024). Selegiline Improves Cognitive Impairment in the Rat Model of Alzheimer's Disease. Molecular Neurobiology, 61(8), 2548-2560. [Link]
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Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final step, disposal, is a critical stage governed by stringent regulations and best practices designed to protect both personnel and the environment. This guide provides a detailed protocol for the proper disposal of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a compound for which specific disposal information can be sparse. In the absence of explicit directives, a conservative approach grounded in established principles of chemical waste management is paramount. This document will equip you with the necessary knowledge to manage this process with confidence and scientific integrity.
The core principle of this guide is to treat this compound as a hazardous chemical waste, a prudent measure given the lack of comprehensive hazard data and the known risks associated with similar chemical structures.[1][2] The procedures outlined below are aligned with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6][7]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. While the Safety Data Sheet (SDS) for this compound may lack detailed hazard information[1], data from structurally similar compounds, such as its 3,4-dimethyl isomer, indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, a comprehensive PPE protocol is non-negotiable.
Essential PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][8]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal by a licensed facility.
The first and most critical step is to correctly identify the waste. All waste containing this compound must be classified as hazardous chemical waste.[9][10]
Causality: Misidentification can lead to improper segregation, creating risks of dangerous chemical reactions and incorrect disposal routes, which can result in significant legal and environmental consequences.[4]
Protocol:
-
Designate as Hazardous: Treat all forms of this compound waste—including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves)—as hazardous.
-
Segregate at the Source: Do not mix this waste with other waste streams. Incompatible wastes must be kept separate to prevent dangerous reactions.[3][11] Specifically, keep amine compounds like this one away from strong acids and oxidizing agents.
Proper containment is fundamental to safe waste management. The choice of container and the clarity of its label are your first lines of defense against accidental exposure and non-compliance.
Causality: Leaking or poorly labeled containers can lead to spills, exposure, and confusion, posing a direct threat to laboratory personnel and emergency responders.[10][12]
Protocol:
-
Select a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.[11][13] The container must have a secure, screw-top cap.[12]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label.[10] The label must include:
Regulations allow for the temporary storage of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][12][14][15]
Causality: SAAs provide a controlled environment for the short-term collection of waste, minimizing the risks associated with moving hazardous materials frequently and in small quantities.
Protocol:
-
Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.[10]
-
Keep Containers Closed: Waste containers in the SAA must be kept tightly sealed at all times, except when adding waste.[11][14]
-
Use Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills.[11]
-
Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for expansion.[13]
-
Adhere to Volume Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically up to 55 gallons, but institutional policies may be stricter).[15]
Once the waste container is full or has been in the SAA for the maximum allowable time (often six to twelve months, depending on institutional and EPA regulations), it must be prepared for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[15][16]
Causality: Timely removal of waste from the laboratory prevents the accumulation of large quantities of hazardous materials, reducing the overall risk profile of the workspace.
Protocol:
-
Finalize the Label: Ensure the hazardous waste label is complete and accurate.
-
Secure the Container: Tightly seal the container cap.
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.[11][14]
The final disposal of the chemical waste is handled by a licensed hazardous waste disposal facility.[10][13] Common disposal methods for chemical waste of this nature include incineration at high temperatures, which breaks the compound down into less harmful substances.[3]
Causality: Entrusting disposal to a licensed facility ensures that the waste is managed in a way that is compliant with all federal and state regulations, protecting the environment from contamination.[4]
Data Summary: Regulatory and Safety Parameters
| Parameter | Guideline/Regulation | Rationale |
| Waste Classification | Hazardous Waste | Assumed hazardous due to lack of specific data and potential for irritation based on analogues. |
| PPE | Goggles, gloves, lab coat, fume hood | Protection against potential skin, eye, and respiratory irritation.[2] |
| Container Type | Chemically compatible, leak-proof with screw cap | Prevents leaks and reactions between the waste and the container material.[11][12] |
| Labeling | "Hazardous Waste" + full chemical name + hazards | Ensures clear communication of contents and dangers, as required by EPA and OSHA.[7][9][14] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Safe, temporary, and regulated storage at the point of generation.[10][14] |
| Final Disposal | Licensed hazardous waste facility (e.g., via incineration) | Ensures environmentally sound and legally compliant disposal.[3][13] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound in various forms.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper waste identification, segregation, containment, and disposal are fundamental to responsible scientific practice.
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Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
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US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Northwestern University. Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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American Laboratory. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Harvard Environmental Health and Safety. Chemical and Hazardous Waste. Retrieved from [Link]
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MedPro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Navigating the Unknown: A Guide to Safely Handling 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Hazard Assessment: Proceeding with Caution
Currently, a comprehensive Safety Data Sheet (SDS) with detailed hazard classifications for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is unavailable.[4] However, analysis of its chemical structure, which features a phenoxy moiety and a primary ethylamine group, alongside data from similar compounds, allows for a presumptive hazard assessment.
A structurally related compound, 2-(2-Methoxyphenoxy)ethylamine, is classified as causing severe skin burns and eye damage and may be harmful if swallowed.[5] Amines, as a class, can be corrosive, irritant, and toxic.[6] Aromatic ethers can also present various health hazards.[7] Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.
Presumptive Hazards:
-
Skin and Eye Contact: Assumed to be corrosive or a severe irritant, potentially causing burns.[5]
-
Ingestion: Assumed to be toxic or harmful if swallowed.[5]
-
Inhalation: Volatility is unknown, but inhalation of aerosols or vapors should be avoided.
-
Reactivity: Amines can react with various electrophiles.
| Presumed Hazard | Potential Consequence | Primary Route of Exposure |
| Corrosivity/Irritation | Severe skin burns, eye damage | Dermal, Ocular |
| Acute Toxicity | Harmful or fatal if swallowed | Oral |
| Respiratory Irritation | Irritation of the respiratory tract | Inhalation |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the unknown toxicological profile, a comprehensive PPE strategy is paramount to establish a reliable barrier between the researcher and the chemical.[8] The following PPE is mandatory when handling this compound.[9][10][11]
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times to provide a seal around the eyes, protecting against splashes.
-
Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring large volumes, heating, or sonicating).
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling amines.[9] It is crucial to double-glove, with the outer glove being disposed of immediately upon any sign of contamination. Always inspect gloves for tears or punctures before use.
-
-
Body Protection:
-
Flame-Resistant Laboratory Coat: A fully buttoned lab coat provides a primary barrier against spills.
-
Chemical-Resistant Apron: An apron worn over the lab coat offers an additional layer of protection.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to protect the lower body from spills.
-
-
Respiratory Protection:
-
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine the need for a respirator.
-
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Protocol
A meticulous, step-by-step approach to handling is crucial to minimize the risk of exposure.
Preparation:
-
Designated Area: Designate a specific area within a chemical fume hood for all work with this compound.[1]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible within the fume hood before starting.
-
Review Protocol: Thoroughly review the experimental protocol and this safety guide.
Handling:
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat.
-
Dissolving/Diluting: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Transfers: Use a pipette or other appropriate transfer device for liquids. Avoid pouring directly from large containers.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure any reactions that may generate pressure are properly vented.
Post-Handling:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminating solution.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[12]
Disposal Plan: Managing a Substance of Unknown Hazard
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof hazardous waste container for all solid and liquid waste. The label should include "Hazardous Waste," the chemical name, and any known or presumed hazards.[13]
-
Avoid Mixing: Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Spill Materials: Any materials used to clean up spills (e.g., absorbent pads, contaminated PPE) must also be placed in the hazardous waste container.
Disposal Procedure:
-
Secure Container: Ensure the waste container is securely sealed.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Emergency Procedures
Spill:
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into the hazardous waste container.
-
Decontaminate the area.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The responsible handling of novel compounds like this compound is a cornerstone of safe and effective research. By adhering to the precautionary principles outlined in this guide, researchers can mitigate the risks associated with a substance of unknown toxicity. Always prioritize safety through careful planning, the consistent use of appropriate PPE, and adherence to established protocols for handling and disposal.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Novel Chemicals with Unknown Hazards SOP. (n.d.).
- What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024, April 14). Quora.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- The mechanisms of nucleophilic substitution reactions of aromatic ethers with amines in benzene. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Chapter 7 - Safe Chemical Use. (n.d.). Cornell University Environmental Health and Safety.
- Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (2025). Benchchem.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Reactivity of Amines. (2023, January 22). Chemistry LibreTexts.
- Amines - Properties and Reactivity of Amines (A-Level Chemistry). (n.d.). Study Mind.
- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
- This compound. (n.d.). PubChem.
- 2-(2-Methoxyphenoxy)ethyl amine. (n.d.). PubChem.
- Amine Reactivity. (n.d.). Michigan State University Department of Chemistry.
- Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? (2024, February 11). Quora.
- Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (n.d.). National Institutes of Health.
- 2-(4-ETHOXY-PHENYL)-2-MORPHOLIN-4-YL-ETHYLAMINE Safety Data Sheets. (2019, July 15). Echemi.
- This compound. (2022, August 11). ChemicalBook.
- SAFETY DATA SHEET: 2-(2-Methoxyphenoxy)ethylamine. (2025, December 25). Thermo Fisher Scientific.
- Oxirane, (phenoxymethyl)-: Human health tier II assessment. (2013, March 22). National Industrial Chemicals Notification and Assessment Scheme.
- 3,4,5-Trimethoxyphenoxyethylamine. (n.d.). Wikipedia.
- Ethanamine, 2-[2-[bis(2-methylpropyl)phenoxy]ethoxy]-N,N-dimethyl-. (n.d.). US EPA.
- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (n.d.). Google Patents.
Sources
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
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- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
